Fmoc-D-3,4-dimethoxyphenylalanine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-(3,4-dimethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO6/c1-31-23-12-11-16(14-24(23)32-2)13-22(25(28)29)27-26(30)33-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-12,14,21-22H,13,15H2,1-2H3,(H,27,30)(H,28,29)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRGWWYKCGWQHH-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701165789 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-methoxy-O-methyl-D-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701165789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218457-81-9 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-methoxy-O-methyl-D-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=218457-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-methoxy-O-methyl-D-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701165789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Fmoc-D-3,4-dimethoxyphenylalanine chemical structure and properties
Topic: Fmoc-D-3,4-dimethoxyphenylalanine: Chemical Structure, Properties, and Application in Solid-Phase Peptide Synthesis Content Type: Technical Whitepaper / Application Guide Audience: Senior Researchers, Peptide Chemists, and Drug Discovery Scientists
Optimizing Hydrophobic Interactions and Proteolytic Stability in Peptidomimetics
Executive Summary
Fmoc-D-3,4-dimethoxyphenylalanine (Fmoc-D-3,4-diOMe-Phe-OH) is a non-canonical amino acid derivative critical for the development of proteolytically stable peptide therapeutics.[1] By combining the steric and electronic properties of the 3,4-dimethoxy substitution with the non-natural D-configuration, this residue offers a dual mechanism for enhancing drug-like properties: it disrupts enzymatic recognition sites while simultaneously increasing lipophilicity and electron density at the receptor interface.
This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical properties, synthesis pathways, and optimized protocols for Solid-Phase Peptide Synthesis (SPPS).[2]
Chemical Identity & Structural Analysis[3]
Nomenclature and Identification
-
IUPAC Name: (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3,4-dimethoxyphenyl)propanoic acid
-
CAS Number: 218457-81-9 (D-isomer) | Note: 184962-88-7 refers to the L-isomer.
-
Molecular Weight: 447.48 g/mol [4]
Structural Features
The molecule consists of three distinct functional domains, each serving a specific role in synthesis and final application:
-
N-α-Fmoc Group: The 9-fluorenylmethoxycarbonyl moiety provides base-labile protection for the amine, ensuring orthogonality with acid-labile side-chain protectors (e.g., Boc, tBu) used in SPPS.
-
D-Configuration Backbone: The (R)-stereocenter at the
-carbon confers resistance to endogenous proteases (e.g., chymotrypsin), which predominantly recognize L-amino acids. -
3,4-Dimethoxy Phenyl Ring: The electron-donating methoxy groups increase the electron density of the aromatic ring compared to native phenylalanine. This alters
- stacking interactions and increases the molecule's buried surface area.
Physicochemical Properties Table
| Property | Value / Description | Experimental Implication |
| Appearance | White to off-white powder | Visual purity check required before weighing. |
| Purity (HPLC) | Critical for minimizing deletion sequences in long peptides. | |
| Chiral Purity | Essential to prevent diastereomeric impurities. | |
| Solubility | Soluble in DMF, DMSO, NMP | Compatible with standard SPPS solvents; avoid aqueous buffers. |
| Melting Point | 165–170 °C (Decomp.) | Stable under standard coupling temperatures (25–50 °C). |
| Storage | 2–8 °C, Desiccated | Hygroscopic; moisture leads to slow Fmoc deprotection. |
Synthesis & Production Logic
While most researchers procure this reagent, understanding its genesis helps in troubleshooting impurities. The synthesis typically follows a pathway designed to preserve optical purity.
Synthetic Pathway Visualization (DOT)
Caption: Figure 1. Typical chemo-enzymatic or asymmetric synthesis route ensuring high enantiomeric excess of the D-isomer.
Application in Solid-Phase Peptide Synthesis (SPPS)[2][6]
Strategic Considerations
The electron-rich nature of the dimethoxy ring makes this residue unique. While generally stable, it requires specific attention during the cleavage step to prevent electrophilic aromatic substitution by scavenger byproducts.
Optimized Coupling Protocol
Objective: Incorporate Fmoc-D-3,4-diOMe-Phe-OH into a resin-bound peptide with >99% efficiency.
Reagents:
-
Resin: Rink Amide or Wang Resin (0.3–0.6 mmol/g loading).
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC/Oxyma.
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: DMF (Dimethylformamide), anhydrous.
Step-by-Step Workflow:
-
Resin Swelling:
-
Swell resin in DCM for 20 mins, then wash 3x with DMF.
-
-
Fmoc Deprotection (Pre-cycle):
-
Treat resin with 20% Piperidine in DMF (2 x 5 mins).[5]
-
Critical Check: Wash 5x with DMF to remove all traces of piperidine (base) which can cause premature Fmoc removal of the incoming AA.
-
-
Activation (The "Pre-Activation" Method):
-
Dissolve Fmoc-D-3,4-diOMe-Phe-OH (3.0 eq) in minimum DMF.
-
Add HATU (2.9 eq).
-
Add DIPEA (6.0 eq) immediately before adding to the resin.
-
Note: Pre-activation time should not exceed 2 minutes to avoid racemization, even with D-amino acids.
-
-
Coupling:
-
Add activated solution to the resin.
-
Agitate at Room Temperature for 45–60 minutes.
-
Monitoring: Perform a Kaiser Test (ninhydrin). If the beads are not colorless, re-couple using PyBOP.
-
-
Capping (Optional but Recommended):
-
Treat with Acetic Anhydride/DIPEA/DMF to cap any unreacted amines, preventing deletion sequences.
-
Cleavage & Work-up
Risk: The electron-rich dimethoxy ring can act as a "scavenger" for carbocations (e.g., t-butyl cations) released from other protecting groups, leading to alkylation of the ring.
Solution: Use a scavenger-rich cleavage cocktail.
-
Cocktail K (Modified): TFA (82.5%) / Phenol (5%) / Water (5%) / Thioanisole (5%) / EDT (2.5%).
-
Mechanism: Thioanisole and EDT are potent scavengers that preferentially trap cations, protecting the dimethoxy ring.
Therapeutic & Functional Utility[1]
Why use the D-Isomer?
Incorporating D-amino acids ("Retro-Inverso" strategy) is a standard method to extend the half-life of peptide drugs.
-
Proteolytic Resistance: Endogenous proteases (trypsin, pepsin) have chiral specificity for L-bonds. A D-residue acts as a "stop sign" for degradation.
-
Conformational Constraint: D-residues induce specific turns (e.g.,
-turns) in the peptide backbone, potentially locking the peptide into a bioactive conformation.
Why the Dimethoxy Substitution?
-
Receptor Affinity: The methoxy groups function as Hydrogen Bond Acceptors (HBA), unlike the native phenylalanine ring. This allows for unique binding modes in pockets containing H-bond donors (e.g., Serine or Threonine side chains).
-
Blood-Brain Barrier (BBB) Permeability: The increased lipophilicity (LogP) compared to native Phe or Tyr can enhance passive transport across the BBB, making this residue valuable for neuroactive peptides (e.g., Enkephalin or Endomorphin analogs).
Mechanism of Action Visualization (DOT)
Caption: Figure 2. Functional impact of D-chirality and methoxy-substitution on peptide pharmacokinetics and pharmacodynamics.
References
-
Chemical Identity & Properties
-
SPPS Methodology
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Retrieved from [Link]
-
-
D-Amino Acid Utility
-
Feng, Z., & Xu, B. (2016). Inspiration from the Mirror: D-Amino Acid Containing Peptides in Biomedical Approaches. Biomolecules. Retrieved from [Link]
-
-
Protecting Group Strategies
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [Link]
-
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. echemi.com [echemi.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. 3,4-Dimethoxyphenylalanine, L- | C11H15NO4 | CID 10632946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. Fmoc-3,4-dimethoxy-L-phenylalanine | CAS 184962-88-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. alchempharmtech.com [alchempharmtech.com]
Technical Guide: Advantages of D-3,4-dimethoxyphenylalanine in Peptide Stability
Executive Summary
D-3,4-dimethoxyphenylalanine (D-3,4-(OMe)₂-Phe) represents a strategic "dual-shield" modification in peptide engineering. It addresses the two primary failure modes of peptide therapeutics: proteolytic degradation and oxidative instability .
While standard D-amino acid substitution provides resistance to enzymatic cleavage, the specific functionalization of the phenyl ring with methoxy groups at positions 3 and 4 offers a unique advantage over its natural analogs, Tyrosine (Tyr) and DOPA. By "capping" the reactive hydroxyl groups found in DOPA, this residue prevents the formation of toxic quinones and reactive oxygen species (ROS) while significantly increasing lipophilicity. This guide details the mechanistic basis, synthesis protocols, and stability advantages of incorporating D-3,4-(OMe)₂-Phe into therapeutic peptide candidates.
Part 1: The Mechanistic Basis of Stability
Stereochemical Protection (The "D" Effect)
The primary mechanism of instability for bioactive peptides is hydrolysis by endogenous proteases (e.g., chymotrypsin, trypsin, pepsin). These enzymes possess chiral active sites evolved to recognize and cleave peptide bonds adjacent to L-amino acids .
-
Mechanism: Incorporating the D-enantiomer of 3,4-dimethoxyphenylalanine alters the spatial orientation of the side chain. This steric mismatch prevents the catalytic triad of the protease from engaging the scissile bond, effectively rendering the peptide "invisible" to the enzyme.
-
Impact: This substitution is particularly effective against chymotrypsin , which targets aromatic residues.
Oxidative Immunity (The "Dimethoxy" Effect)
Natural catechols like L-DOPA are highly susceptible to oxidation, rapidly converting into reactive quinones in physiological pH or presence of oxidases.
-
The Problem with DOPA: Oxidation leads to peptide cross-linking, aggregation, and loss of biological activity.
-
The Solution: The 3,4-dimethoxy motif acts as a metabolically stable surrogate. The methyl groups block the oxidation pathway, preserving the aromatic pharmacophore without the risk of radical formation.
Lipophilicity and Permeability
The replacement of hydroxyl groups (-OH) with methoxy groups (-OCH₃) significantly increases the hydrophobicity (LogP) of the residue.
-
Result: Enhanced membrane permeability and potential for blood-brain barrier (BBB) penetration, a critical factor for central nervous system (CNS) drug development.
Part 2: Comparative Analysis
The following table contrasts D-3,4-(OMe)₂-Phe with its closest natural analogs.
Table 1: Physicochemical and Stability Profile Comparison
| Feature | L-Tyrosine (Native) | L-DOPA (Adhesive/Precursor) | D-3,4-(OMe)₂-Phe (Engineered) |
| Proteolytic Stability | Low (Substrate for Chymotrypsin) | Low | High (Resistant) |
| Oxidative Stability | Moderate (Tyrosinase sensitive) | Very Low (Rapid quinone formation) | High (Chemically Inert) |
| Membrane Permeability | Low (Polar) | Low (Polar) | High (Lipophilic) |
| Receptor Affinity | Native Baseline | High (Specific Receptors) | Variable (Maintains aromatic stacking, loses H-bond donor) |
| Primary Utility | Native Signaling | Adhesion / Neurotransmission | Metabolic Stability / Peptidomimetics |
Part 3: Visualization of Stability Mechanisms
The diagram below illustrates the two distinct pathways of degradation (Enzymatic and Oxidative) and how D-3,4-dimethoxyphenylalanine blocks both.
Caption: Figure 1. Dual-Blockade Mechanism. D-3,4-(OMe)₂-Phe prevents proteolytic recognition via steric mismatch (D-isomer) and prevents oxidative degradation via methoxy-capping.
Part 4: Experimental Protocols
Protocol A: Solid Phase Peptide Synthesis (SPPS) Incorporation
Objective: Incorporate Fmoc-D-3,4-dimethoxyphenylalanine into a peptide sequence using standard Fmoc chemistry.
Reagents:
-
Resin: Rink Amide (for C-terminal amides) or 2-Chlorotrityl Chloride (for C-terminal acids).
-
Amino Acid: Fmoc-D-3,4-dimethoxyphenylalanine (Commercial availability verified).
-
Coupling Agents: HBTU or HATU (0.5 M in DMF).
-
Base: N,N-Diisopropylethylamine (DIPEA).[1]
Step-by-Step Workflow:
-
Resin Swelling:
-
Swell resin in DMF for 30 minutes.
-
-
Fmoc Deprotection (Cycle Start):
-
Activation & Coupling:
-
Dissolve 3.0 equivalents of Fmoc-D-3,4-dimethoxyphenylalanine and 2.9 equivalents of HBTU in minimal DMF.
-
Add 6.0 equivalents of DIPEA to the amino acid solution.
-
Critical Step: Pre-activate for 2 minutes before adding to the resin to minimize racemization (though less critical for D-amino acids, good practice is essential).
-
Incubate with resin for 45–60 minutes at Room Temperature.[2]
-
-
Monitoring:
-
Perform Kaiser Test (Ninhydrin). If blue (incomplete), recouple using HATU/HOAt.
-
-
Capping (Mandatory):
-
Treat with Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 minutes to cap unreacted amines.
-
-
Cleavage:
-
Treat with TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.
-
Precipitate in cold diethyl ether.
-
Protocol B: Ex Vivo Plasma Stability Assay
Objective: Quantify the half-life extension provided by the modification.
-
Preparation:
-
Dissolve peptide (1 mg/mL) in PBS (pH 7.4).
-
Thaw pooled human plasma at 37°C.
-
-
Incubation:
-
Mix peptide solution with plasma (1:4 ratio) to final conc. of 200 µg/mL.
-
Incubate at 37°C with gentle shaking.
-
-
Sampling:
-
Aliquot 100 µL at T = 0, 15, 30, 60, 120, 240 min, and 24 hours.
-
Quench: Immediately add 200 µL ice-cold Acetonitrile (containing 0.1% TFA) to precipitate plasma proteins.
-
Centrifuge at 10,000 x g for 10 min.
-
-
Analysis:
-
Analyze supernatant via RP-HPLC or LC-MS/MS.
-
Calculate % remaining relative to T=0 peak area.
-
Plot ln(% remaining) vs. time to determine half-life (
).
-
Part 5: Synthesis Workflow Diagram
Caption: Figure 2. Solid Phase Peptide Synthesis (SPPS) workflow for incorporating D-3,4-dimethoxyphenylalanine.
References
-
Vertex Pharmaceuticals. (2012). Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors. PubMed. [Link]
-
MDPI. (2021). Adhesive Antimicrobial Peptides Containing 3,4-Dihydroxy-L-Phenylalanine Residues for Direct One-Step Surface Coating. (Comparison of DOPA vs analogs). [Link]
-
National Institutes of Health (NIH). (2022). Strategies for Improving Peptide Stability and Delivery. PMC. [Link]
-
Google Patents. (2015). RGD-containing cyclic peptides.[3] (Cites use of 3,4-dimethoxyphenylalanine in peptidomimetics).[3][4][5]
-
ResearchGate. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance.[Link]
Sources
An In-Depth Technical Guide to Fmoc-D-Phe(3,4-dimethoxy)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Advanced Peptide Synthesis
Fmoc-D-Phe(3,4-dimethoxy)-OH, with the CAS number 218457-81-9, is a specialized amino acid derivative that serves as a crucial building block in the realm of peptide chemistry and pharmaceutical development.[1] Its strategic design, incorporating the acid-stable but base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group, makes it ideally suited for modern solid-phase peptide synthesis (SPPS).[1][2] The distinguishing feature of this compound is the presence of two methoxy groups on the phenyl ring of D-phenylalanine. This substitution is not merely an augmentation of mass; it imparts unique physicochemical properties that can significantly enhance the characteristics of the final peptide.[1] Notably, the dimethoxy substitution has been observed to improve solubility and reactivity, which can be advantageous in the synthesis of complex or hydrophobic peptide sequences.[1] This guide provides a comprehensive technical overview of Fmoc-D-Phe(3,4-dimethoxy)-OH, from its fundamental properties to its practical application in the laboratory.
Physicochemical and Technical Data
A thorough understanding of the physicochemical properties of Fmoc-D-Phe(3,4-dimethoxy)-OH is paramount for its effective use. The following table summarizes its key technical specifications.
| Property | Value | Reference |
| CAS Number | 218457-81-9 | [1] |
| Molecular Formula | C26H25NO6 | [1] |
| Molecular Weight | 447.5 g/mol | [1] |
| Appearance | White powder | [1] |
| Purity | ≥ 97% (HPLC) | [1] |
| Optical Rotation | [α]20/D = 24 ± 2° (c=1 in DMF) | [1] |
| Storage Conditions | 0 - 8 °C, sealed in a dry environment | [1] |
Spectroscopic Characterization: A Predicted Profile
Expected ¹H NMR Spectrum
The ¹H NMR spectrum is a powerful tool for confirming the structure of the molecule. The expected chemical shifts (in ppm) in a suitable deuterated solvent like DMSO-d6 are outlined below. The presence of the dimethoxy groups will characteristically shift the signals of the aromatic protons of the phenylalanine ring to higher fields (lower ppm values) and introduce two sharp singlets for the methoxy protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.8 | Broad Singlet | 1H | Carboxylic Acid (COOH) |
| ~7.9 | Doublet | 2H | Aromatic (Fmoc) |
| ~7.7 | Doublet | 2H | Aromatic (Fmoc) |
| ~7.4 | Triplet | 2H | Aromatic (Fmoc) |
| ~7.3 | Triplet | 2H | Aromatic (Fmoc) |
| ~6.8-7.0 | Multiplet | 3H | Aromatic (Phe) |
| ~4.2-4.3 | Multiplet | 3H | CH (Fmoc), CH₂ (Fmoc) |
| ~3.7 | Singlet | 6H | Methoxy (OCH₃) x 2 |
| ~4.1 | Multiplet | 1H | α-CH (Phe) |
| ~2.9-3.1 | Multiplet | 2H | β-CH₂ (Phe) |
Expected ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide a map of the carbon framework of the molecule. The key diagnostic signals will be the two carbons of the methoxy groups and the substituted carbons of the phenylalanine aromatic ring.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~173 | Carboxylic Acid (COOH) |
| ~156 | Carbonyl (Fmoc) |
| ~148 | Aromatic C-O (Phe) |
| ~144 | Aromatic C (Fmoc) |
| ~141 | Aromatic C (Fmoc) |
| ~129 | Aromatic C (Phe) |
| ~128 | Aromatic CH (Fmoc) |
| ~127 | Aromatic CH (Fmoc) |
| ~125 | Aromatic CH (Fmoc) |
| ~120 | Aromatic CH (Fmoc) |
| ~112-115 | Aromatic CH (Phe) |
| ~66 | CH₂ (Fmoc) |
| ~56 | Methoxy (OCH₃) |
| ~55 | α-CH (Phe) |
| ~47 | CH (Fmoc) |
| ~37 | β-CH₂ (Phe) |
Expected Infrared (IR) Spectrum
The IR spectrum is invaluable for identifying the key functional groups within the molecule.
| Predicted Frequency (cm⁻¹) | Functional Group Assignment |
| 3300-2500 | O-H stretch (Carboxylic Acid) |
| ~3300 | N-H stretch (Amide) |
| ~3050 | C-H stretch (Aromatic) |
| ~2950 | C-H stretch (Aliphatic) |
| ~1720 | C=O stretch (Carboxylic Acid) |
| ~1690 | C=O stretch (Urethane, Fmoc) |
| ~1600, ~1510 | C=C stretch (Aromatic) |
| ~1250, ~1030 | C-O stretch (Methoxy) |
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺.
| Technique | Expected m/z |
| ESI-MS | 448.5 [M+H]⁺ |
Synthesis and Purification: A Validated Approach
The synthesis of Fmoc-D-Phe(3,4-dimethoxy)-OH follows a well-established procedure for the N-protection of amino acids. The causality behind the chosen steps is crucial for ensuring a high yield and purity of the final product.
Synthesis Protocol
A generalized yet robust protocol for the synthesis is as follows:
-
Dissolution of the Amino Acid: D-Phenylalanine(3,4-dimethoxy) is dissolved in a 10% aqueous sodium carbonate solution. The basic conditions are necessary to deprotonate the amino group, rendering it nucleophilic for the subsequent reaction.
-
Addition of Fmoc-Cl: A solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) in a solvent like dioxane is added dropwise to the amino acid solution at 0 °C. The low temperature helps to control the exothermicity of the reaction and minimize side reactions.
-
Reaction: The reaction mixture is stirred at 0 °C for a few hours and then allowed to warm to room temperature and stirred overnight. This ensures the complete reaction of the amino acid with the Fmoc-Cl.
-
Work-up: The reaction mixture is diluted with water and washed with diethyl ether to remove any unreacted Fmoc-Cl and other nonpolar impurities.
-
Acidification and Precipitation: The aqueous layer is then acidified with a strong acid, such as concentrated HCl, to a pH of around 2. This protonates the carboxylic acid group, causing the Fmoc-protected amino acid to precipitate out of the aqueous solution due to its reduced solubility.
-
Isolation: The precipitated product is collected by filtration, washed with cold water to remove any remaining salts, and dried under vacuum.
Purification
For applications in peptide synthesis, high purity of the Fmoc-amino acid is essential. The primary methods for purification are recrystallization and column chromatography.
-
Recrystallization: The crude product can be recrystallized from a suitable solvent system, such as ethyl acetate/hexane. This process relies on the principle that the desired compound is soluble in the hot solvent and crystallizes out upon cooling, leaving impurities behind in the solution.
-
Column Chromatography: For higher purity, silica gel column chromatography can be employed. The choice of eluent will depend on the polarity of the compound and any impurities present.
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-D-Phe(3,4-dimethoxy)-OH is a valuable building block for the synthesis of peptides using the Fmoc/tBu strategy.[2] The presence of the dimethoxy groups can enhance the solubility of the growing peptide chain, which is particularly beneficial for hydrophobic sequences that are prone to aggregation.[1]
The SPPS Cycle: A Step-by-Step Workflow
The incorporation of Fmoc-D-Phe(3,4-dimethoxy)-OH into a peptide chain on a solid support follows a cyclical process.
Caption: The solid-phase peptide synthesis (SPPS) cycle.
Fmoc Deprotection
The removal of the Fmoc group is a critical step and is typically achieved using a solution of a secondary amine, most commonly 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). The mechanism involves a β-elimination reaction.
Sources
The Strategic Integration of Fmoc-D-3,4-dimethoxyphenylalanine in Modern Medicinal Chemistry: A Technical Guide
Introduction: Beyond the Canonical–Harnessing the Power of Non-Natural Amino Acids
In the landscape of contemporary drug discovery, the limitations of peptides composed solely of the 20 proteinogenic L-amino acids are well-documented. While offering high specificity and low off-target toxicity, their therapeutic potential is often curtailed by poor metabolic stability and rapid in vivo degradation.[1] This has propelled the exploration and integration of non-natural amino acids, which serve as powerful tools to overcome these inherent liabilities.[2] Among these, Fmoc-D-3,4-dimethoxyphenylalanine stands out as a building block of significant interest, offering a unique combination of stereochemical and electronic properties that can be strategically exploited in medicinal chemistry.
This technical guide provides an in-depth exploration of the applications of Fmoc-D-3,4-dimethoxyphenylalanine, moving beyond a simple recitation of protocols to a nuanced discussion of the rationale behind its use. We will delve into its role in enhancing peptide stability, modulating biological activity, and its practical incorporation into peptide sequences through solid-phase peptide synthesis (SPPS). This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this non-natural amino acid in their therapeutic design strategies.
Core Attributes of Fmoc-D-3,4-dimethoxyphenylalanine: A Trifecta of Advantageous Properties
The utility of Fmoc-D-3,4-dimethoxyphenylalanine in medicinal chemistry stems from three key features: the Fmoc protecting group, the D-configuration of the alpha-carbon, and the 3,4-dimethoxy substitution on the phenyl ring.
1. The Fmoc Group: A Cornerstone of Modern SPPS
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is an essential N-α-protecting group in modern solid-phase peptide synthesis.[3] Its base-lability allows for orthogonal protection schemes, where the Fmoc group can be removed under mild basic conditions (typically with piperidine) without affecting acid-labile side-chain protecting groups.[3] This enables the stepwise and controlled elongation of the peptide chain on a solid support.[4]
2. The D-Configuration: A Shield Against Proteolytic Degradation
Nature predominantly utilizes L-amino acids, and consequently, proteases have evolved to recognize and cleave peptide bonds involving these stereoisomers.[1] The incorporation of D-amino acids, such as D-3,4-dimethoxyphenylalanine, introduces a "proteolytic speed-bump," rendering the peptide resistant to enzymatic degradation.[5] This steric hindrance at the active site of proteases significantly enhances the in vivo half-life and bioavailability of peptide therapeutics.[1][6]
3. The 3,4-Dimethoxy Phenyl Moiety: Modulating Pharmacokinetics and Bioactivity
The 3,4-dimethoxy substitution on the phenyl ring is not merely a structural curiosity; it can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. While direct studies on peptides are emerging, research on small molecule inhibitors has shown that the 3,4-dimethoxyphenyl motif can contribute to excellent metabolic stability and favorable absorption profiles.[7] Furthermore, the electron-donating nature of the methoxy groups can alter the electronic properties of the aromatic ring, potentially influencing receptor binding interactions and overall biological activity.[8] The 3,4-dimethoxyphenyl scaffold has also been explored in the design of neuroprotective agents, suggesting its potential to confer desirable bioactivities.[9]
Applications in Medicinal Chemistry: From Peptidomimetics to Constrained Architectures
The unique attributes of Fmoc-D-3,4-dimethoxyphenylalanine make it a valuable tool for the synthesis of a variety of advanced therapeutic candidates.
1. Development of Stable Peptidomimetics
Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties.[10][11] By incorporating Fmoc-D-3,4-dimethoxyphenylalanine, medicinal chemists can design peptidomimetics with enhanced resistance to proteolysis, leading to more durable therapeutic effects.[10]
2. Construction of Constrained Peptides and Macrocycles
Constraining the conformation of a peptide through cyclization or the introduction of sterically demanding residues can lead to increased receptor affinity and selectivity.[12][13] The bulky 3,4-dimethoxyphenyl side chain of Fmoc-D-3,4-dimethoxyphenylalanine can be used to induce specific turns or secondary structures within a peptide, effectively constraining its conformational freedom. This can be particularly advantageous in the design of macrocyclic peptides targeting challenging protein-protein interactions.[12][13]
Experimental Protocols: A Practical Guide to Incorporation
The successful incorporation of Fmoc-D-3,4-dimethoxyphenylalanine into a peptide sequence requires careful consideration of its steric bulk. Standard coupling protocols may prove insufficient, leading to incomplete reactions and the generation of deletion sequences. The following section provides detailed methodologies to overcome these challenges.
Table 1: Physicochemical Properties of Fmoc-D-3,4-dimethoxyphenylalanine
| Property | Value | Reference |
| CAS Number | 218457-81-9 | [14] |
| Molecular Formula | C₂₆H₂₅NO₆ | [14] |
| Molecular Weight | 447.5 g/mol | [14] |
| Appearance | White powder | [14] |
| Purity (HPLC) | ≥ 97% | [14] |
| Storage Conditions | 0 - 8 °C | [14] |
Diagram 1: General Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis.
Protocol 1: Standard Coupling of Fmoc-D-3,4-dimethoxyphenylalanine
This protocol is a starting point and may require optimization based on the specific peptide sequence.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for at least 1 hour.[15]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.[3]
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-D-3,4-dimethoxyphenylalanine (3-5 equivalents relative to resin loading), a coupling reagent such as HATU (3-5 equivalents), and a base like diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.[15]
-
Allow the activation to proceed for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (colorless beads) indicates a complete reaction.
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-6 for the subsequent amino acids in the sequence.
Troubleshooting Sterically Hindered Couplings
Due to the bulky nature of the 3,4-dimethoxyphenyl group, incomplete coupling is a potential issue. The following strategies can be employed to drive the reaction to completion.
Table 2: Strategies for Overcoming Incomplete Coupling
| Strategy | Rationale | Recommended Protocol | Reference |
| Double Coupling | Increases the reaction time and provides a fresh solution of activated amino acid. | Repeat the coupling step (Protocol 1, step 4) with a fresh preparation of the activated amino acid for an additional 1-2 hours. | [16] |
| Use of More Potent Coupling Reagents | Uronium/phosphonium salts like HCTU and PyBOP are more reactive than standard carbodiimides. | Substitute HATU with HCTU or PyBOP in the activation step. | [16][17] |
| Increased Reaction Time and/or Temperature | Provides more time and energy for the reaction to overcome the steric barrier. | Extend the coupling time to 4-12 hours or overnight. Gentle heating (e.g., 40°C) can also be applied, but with caution to avoid racemization. | [16] |
| Microwave-Assisted SPPS | Microwave energy can significantly accelerate coupling reactions, especially for hindered amino acids. | Utilize a dedicated microwave peptide synthesizer, following the manufacturer's protocols for hindered amino acids. | [1] |
Diagram 2: Logic for Addressing Incomplete Coupling
Sources
- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 2. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. Macrocyclics and Constrained Peptides - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 13. circlepharma.com [circlepharma.com]
- 14. chemimpex.com [chemimpex.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. benchchem.com [benchchem.com]
- 17. merckmillipore.com [merckmillipore.com]
Technical Guide: The Role of 3,4-Dimethoxy Substitution in Phenylalanine Analogs
Executive Summary: The Strategic Utility of Methoxy-Masking
In the landscape of peptidomimetic drug design and neuropharmacology, 3,4-dimethoxy-L-phenylalanine (3,4-DMP) represents a critical structural motif. Unlike its natural precursors (Phenylalanine, Tyrosine) or its hydroxylated analog (L-DOPA), the 3,4-dimethoxy variant offers a distinct physicochemical profile characterized by enhanced lipophilicity and metabolic resistance to immediate oxidative degradation.
This guide analyzes the mechanistic role of 3,4-dimethoxy substitution. By "masking" the catechol hydroxyls of L-DOPA with methyl groups, researchers can modulate blood-brain barrier (BBB) penetration via the LAT1 (SLC7A5) transporter and prevent premature peripheral metabolism by Catechol-O-Methyltransferase (COMT). This substitution strategy is pivotal for developing stable neuroactive prodrugs, PET tracers, and protease-resistant peptide therapeutics.
Physicochemical & Pharmacokinetic Mechanisms[1]
Lipophilicity and Metabolic Stability
The transformation of the catechol moiety (3,4-dihydroxy) to the veratrole moiety (3,4-dimethoxy) significantly alters the electronic and solubility landscape of the molecule.
-
Electronic Effect: The methoxy groups are electron-donating (EDG) but lack the acidic protons of phenols. This prevents the rapid formation of reactive quinones (e.g., Dopaquinone) under physiological pH, a common toxicity pathway for L-DOPA.
-
Lipophilicity (
): The methylation increases the partition coefficient ( ), facilitating passive diffusion across lipid membranes, although active transport remains the dominant entry mechanism for the brain.
The LAT1 Transporter & BBB Penetration
3,4-DMP is a high-affinity substrate for the Large Neutral Amino Acid Transporter 1 (LAT1/SLC7A5) . This transporter is highly expressed at the BBB and in rapidly dividing cancer cells.[1]
-
Mechanism: LAT1 functions as an obligate exchanger (antiport), importing large neutral amino acids (leucine, phenylalanine, 3,4-DMP) while exporting intracellular glutamine.[2]
-
Competitive Advantage: Unlike L-DOPA, which competes with dietary amino acids and is rapidly metabolized by peripheral AADC (Aromatic L-amino acid decarboxylase) and COMT, 3,4-DMP resists AADC decarboxylation until potential demethylation occurs, serving as a "metabolically locked" carrier.
Pathway Visualization: Structural Relationships
The following diagram illustrates the structural and metabolic relationship between Phenylalanine, L-DOPA, and the 3,4-Dimethoxy analog.
Figure 1: Structure-Activity Relationship (SAR) showing the stabilization role of 3,4-dimethoxy substitution against oxidative toxicity while maintaining LAT1 transport capability.
Synthetic Methodology: Erlenmeyer-Plöchl Azlactone Synthesis
While enzymatic resolution is possible, the Erlenmeyer-Plöchl azlactone synthesis remains the most robust, scalable method for synthesizing 3,4-dimethoxyphenylalanine in a research setting. This pathway utilizes readily available veratraldehyde.[3]
Reaction Scheme
-
Condensation: Veratraldehyde + N-Acetylglycine
Azlactone. -
Hydrolysis/Reduction: Azlactone
Enamide Racemic Amino Acid. -
Resolution: Enzymatic resolution (Acylase I) to isolate the L-enantiomer.
Step-by-Step Protocol
Reagents:
-
3,4-Dimethoxybenzaldehyde (Veratraldehyde)
-
N-Acetylglycine
-
Acetic Anhydride (
) -
Sodium Acetate (anhydrous)[4]
-
Hydriodic acid (HI) and Red Phosphorus (for reduction) OR
/Pd-C (Catalytic Hydrogenation).
Workflow:
-
Azlactone Formation:
-
In a round-bottom flask, combine 0.1 mol Veratraldehyde, 0.1 mol N-Acetylglycine, and 0.08 mol anhydrous Sodium Acetate.
-
Add 40 mL Acetic Anhydride.
-
Reflux for 2 hours (mixture will turn yellow/orange).
-
Cool to room temperature. Add 100 mL cold water to precipitate the azlactone.
-
Filter, wash with cold water, and recrystallize from ethanol.
-
-
Hydrolysis & Reduction (The "Red P" Method):
-
Note: This classic method simultaneously reduces the double bond and removes the acetyl group.
-
Suspend the azlactone (0.05 mol) in 30 mL Acetic Anhydride.
-
Cautiously add 20 mL Hydriodic Acid (57%) and 5g Red Phosphorus.
-
Reflux for 3 hours.
-
Filter off unreacted phosphorus while hot.
-
Concentrate the filtrate under vacuum.
-
Neutralize with dilute NaOH to pH 6.0 to precipitate the crude amino acid.
-
-
Purification:
-
Recrystallize from water/ethanol.
-
Yield Expectation: 60-75%.
-
Characterization:
H NMR (D O/DCl) should show two methoxy singlets at 3.8 ppm and the alpha-proton triplet.
-
Figure 2: Synthetic workflow for the production of 3,4-Dimethoxyphenylalanine via the Erlenmeyer-Plöchl route.
Biological Validation: LAT1 Transport Assay
To confirm the utility of the synthesized analog as a CNS-active agent, its affinity for the LAT1 transporter must be validated against a known standard (e.g., [
Protocol: Competitive Uptake Assay in HEK293 Cells
Objective: Determine the
Materials:
-
HEK293 cells stably expressing human LAT1 (SLC7A5) and 4F2hc (SLC3A2).
-
Radiotracer: L-[
C]Leucine (0.1 Ci/mL). -
Transport Buffer: HBSS (Hanks' Balanced Salt Solution), pH 7.4, Na
-free (Choline substituted for Na to exclude Na -dependent transporters).
Procedure:
-
Seeding: Plate HEK293-LAT1 cells in 24-well plates (1
10 cells/well) and culture for 24 hours. -
Equilibration: Wash cells
with pre-warmed (37°C) Na -free HBSS. -
Incubation: Add 250
L of transport buffer containing:-
L-[
C]Leucine (fixed concentration, e.g., 1 M). -
3,4-DMP (variable concentration: 0.1
M to 1 mM).
-
-
Termination: After 1-2 minutes (linear phase), aspirate buffer and wash
with ice-cold HBSS. -
Lysis: Lyse cells with 0.1 N NaOH.
-
Quantification: Measure radioactivity via Liquid Scintillation Counting (LSC).
Data Analysis:
Plot % Uptake vs. Log[Concentration] to derive the
Comparative Data Summary
| Feature | L-DOPA | 3,4-Dimethoxy-Phe (3,4-DMP) | Biological Implication |
| Log P | -2.4 (Hydrophilic) | ~0.5 (Lipophilic) | 3,4-DMP has superior passive membrane permeability. |
| COMT Substrate | Yes (Rapid) | No | 3,4-DMP resists peripheral methylation; longer half-life. |
| Oxidation Potential | High (Quinone formation) | Low | 3,4-DMP reduces oxidative stress toxicity risks. |
| LAT1 Affinity | High ( | High ( | Both effectively cross the BBB via active transport. |
| Primary Use | Parkinson's Therapy | Prodrug / Tracer / Tool | 3,4-DMP is used to probe transport or as a stable scaffold. |
References
-
Transport Mechanisms
- Title: L-Type Amino Acid Transporter 1 (LAT1): A Therapeutic Target for Cancer and Central Nervous System Disorders.
- Source:Journal of Pharmaceutical Sciences.
-
URL:[Link]
-
Synthetic Chemistry
-
Medicinal Chemistry (Cathepsin K)
-
Metabolic Pathways (L-DOPA)
Sources
- 1. Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-DOPA - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. L-DOPA in Parkinson’s Disease: Looking at the “False” Neurotransmitters and Their Meaning [mdpi.com]
Methodological & Application
Application Note: High-Fidelity Solid Phase Synthesis of Fmoc-D-3,4-dimethoxyphenylalanine Peptides
Introduction & Strategic Significance
The incorporation of non-canonical amino acids (ncAAs) is a cornerstone of modern peptidomimetic drug design. Fmoc-D-3,4-dimethoxyphenylalanine (Fmoc-D-3,4-diOMe-Phe-OH) represents a critical building block for enhancing metabolic stability and tuning receptor affinity.
The inclusion of the D-enantiomer confers resistance to proteolytic degradation by endogenous proteases, which predominantly recognize L-stereochemistry. Furthermore, the 3,4-dimethoxy substitution on the phenyl ring introduces specific electronic and steric properties:
-
Electronic Effect: The electron-donating methoxy groups increase the electron density of the aromatic ring, altering
- stacking interactions and cation- interactions within the receptor binding pocket. -
Steric Bulk: The methoxy groups add volume compared to native phenylalanine, restricting conformational freedom and potentially locking the peptide into a bioactive conformation.
Critical Material Attributes (CMAs)
| Attribute | Specification | Impact on Protocol |
| Stereochemistry | D-Enantiomer (>99.5% ee) | High Risk: Susceptible to racemization (D |
| Side Chain | 3,4-dimethoxybenzene | Moderate Risk: Electron-rich ring. Potential for electrophilic aromatic substitution by carbocations during TFA cleavage if scavengers are insufficient.[1] |
| Solubility | Moderate in DMF | May require pre-dissolution in NMP or slight heating (35°C) for high concentrations. |
Strategic Protocol Design: The "Why" Behind the "How"
Coupling Reagent Selection: The Racemization Trap
Standard coupling reagents like HATU/DIEA are powerful but risky for D-amino acids. The presence of the tertiary base (DIEA) promotes proton abstraction from the
Recommended System: DIC / Oxyma Pure To maintain chiral integrity, we utilize a base-free carbodiimide approach .
-
DIC (N,N′-Diisopropylcarbodiimide): Acts as the dehydrating agent.
-
Oxyma Pure (Ethyl cyano(hydroxyimino)acetate): Superior to HOBt in suppressing racemization and safer (non-explosive).[2] It forms an active ester that is highly reactive yet less prone to oxazolone formation than uronium salts.
Resin Selection[3]
-
Rink Amide ProTide / ChemMatrix: Recommended for sequences >15 residues or those prone to aggregation. The PEG-based core improves solvation of the bulky dimethoxy side chain.
-
2-Chlorotrityl Chloride (2-CTC): Recommended if the C-terminal acid is required and racemization of the C-terminal residue is a concern (loading is base-free).
Detailed Experimental Protocol
Materials Preparation
-
Solvent A: DMF (Peptide Synthesis Grade, amine-free).
-
Deprotection Solution: 20% Piperidine in DMF (v/v).[3] Optional: Add 0.1M Oxyma Pure to suppress aspartimide formation if Asp is present.
-
Activator Base: None (Strictly base-free coupling).
-
Coupling Reagents: 0.5 M DIC in DMF; 0.5 M Oxyma Pure in DMF.
Automated/Manual Synthesis Cycle
Scale: 0.1 mmol | Resin: Rink Amide (0.6 mmol/g)
Step 1: Resin Swelling[3]
-
Weigh 167 mg resin.
-
Wash with DMF (
mL).[3] -
Swell in DMF for 30 mins at RT.
Step 2: Fmoc Deprotection[3][4]
-
Add 20% Piperidine/DMF (5 mL).
-
Agitate for 3 minutes. Drain.
-
Add fresh 20% Piperidine/DMF (5 mL).
-
Agitate for 12 minutes. Drain.
-
Critical Wash: Wash with DMF (
mL) to remove all traces of piperidine. Residual amine causes premature Fmoc removal of the incoming AA.
Step 3: Activation & Coupling (The Critical Step)
Target: Fmoc-D-3,4-diOMe-Phe-OH
-
Dissolution: Dissolve 4.0 eq (0.4 mmol) of the amino acid in minimal DMF.
-
Activation: Add 4.0 eq (0.4 mmol) of Oxyma Pure solution.
-
Initiation: Add 4.0 eq (0.4 mmol) of DIC solution.
-
Note: Pre-activation is NOT recommended for D-amino acids. Add reagents directly to the resin-AA slurry (in situ activation) to minimize lifetime of the active ester before capture.
-
-
Reaction: Agitate for 60 minutes at Room Temperature.
-
Optimization: For difficult sequences, double couple (repeat Step 3) rather than extending time or heating. Heating >40°C increases racemization risk.
-
Step 4: Monitoring
Perform a Kaiser Test (ninhydrin).
-
Blue beads: Incomplete coupling
Re-couple. -
Colorless/Yellow beads: Complete coupling
Proceed.
Step 5: Capping (Optional but Recommended)
-
Add Acetic Anhydride/DIEA/DMF (1:1:8) for 5 minutes.
-
Wash with DMF (
).[3]
Cleavage & Isolation
The electron-rich 3,4-dimethoxy ring is stable to TFA but acts as a "soft" nucleophile. If the peptide contains protecting groups that generate bulky carbocations (e.g., Trt, Pbf, tBu), these cations can attack the dimethoxy ring (alkylation).
Scavenger Cocktail K (Modified):
-
TFA: 92.5% (Cleavage)
-
TIS (Triisopropylsilane): 2.5% (Hydride donor/Scavenger)
-
H2O: 2.5% (Hydrolysis of esters)
-
DODT (2,2′-(Ethylenedioxy)diethanethiol): 2.5% (Critical if Met/Cys present; also protects electron-rich rings).
Procedure:
-
Wash resin with DCM (
) to remove DMF (DMF interferes with precipitation). -
Add Cocktail (10 mL per gram resin).
-
Agitate for 2.5 hours.
-
Filter resin; concentrate filtrate under
flow. -
Precipitate in cold diethyl ether (
C). -
Centrifuge and wash pellet
with ether.
Process Visualization
The following diagram illustrates the decision logic and chemical flow, emphasizing the divergence for D-amino acid handling.
Figure 1: Workflow for the incorporation of Fmoc-D-3,4-dimethoxyphenylalanine, highlighting the base-free activation strategy to prevent racemization.
Quality Control & Analytic Specifications
HPLC Analysis
Due to the hydrophobicity of the dimethoxy group, the peptide will likely elute later than its native Phe counterpart.
-
Column: C18 Reverse Phase (e.g., Phenomenex Jupiter, 300Å, 5µm).
-
Gradient: 5% to 65% Acetonitrile in Water (0.1% TFA) over 30 mins.
-
Wavelength: 220 nm (peptide bond) and 280 nm (aromatic side chain absorption).
Racemization Check (Chiral Chromatography)
To validate the "D" integrity:
-
Use a Chiralpak® or similar chiral stationary phase column.
-
Compare the synthesized peptide against a standard spiked with the L-isomer (synthesized separately using Fmoc-L-3,4-dimethoxyphenylalanine).
-
Acceptance Criteria: < 0.5% L-isomer impurity.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Deletion | Steric hindrance of the dimethoxy group. | Switch to COMU/Oxyma/TMP (Collidine) for a stronger coupling, or use microwave assistance (max 50°C). |
| Racemization (>1%) | High base concentration or prolonged activation. | Ensure zero DIEA is used during coupling. Switch exclusively to DIC/Oxyma. Reduce coupling time to 30 min |
| Side Chain Modification | Alkylation during cleavage. | Increase TIS/DODT content in cleavage cocktail to 5%. Ensure resin is dry before cleavage. |
References
-
Albericio, F., &yman El-Faham, A. (2018). OxymaPure: The efficient and safe alternative to HOBt/HOAt in peptide synthesis. Bachem. Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[3][5][6][7][8][9][10] Chemical Reviews, 109(6), 2455–2504. Link
-
Steinauer, R., et al. (2021). Racemization in Peptide Synthesis: Mechanisms and Suppression. Bachem Technical Notes. Link
-
Chem-Impex International. (n.d.). Fmoc-3,4-dimethoxy-D-phenylalanine Product Page.Link
Sources
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 5. digital.csic.es [digital.csic.es]
- 6. chemimpex.com [chemimpex.com]
- 7. peptide.com [peptide.com]
- 8. chemimpex.com [chemimpex.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chempep.com [chempep.com]
Application Note: Incorporating Fmoc-D-3,4-dimethoxyphenylalanine into Bioactive Peptides
Abstract
Fmoc-D-3,4-dimethoxyphenylalanine (Fmoc-D-Dmp-OH) is a valuable non-canonical amino acid (NCAA) used to enhance the proteolytic stability and pharmacological profile of bioactive peptides. Its incorporation presents two distinct chemical challenges: steric hindrance during coupling due to the methoxy-substituted phenyl ring, and electrophilic aromatic substitution during acidic cleavage, where the electron-rich side chain acts as a "magnet" for alkyl cations. This guide provides a high-fidelity protocol to overcome these hurdles, ensuring high purity and yield.
Part 1: Strategic Rationale & Chemical Logic
Why D-3,4-dimethoxyphenylalanine?
In drug discovery, this residue serves a dual function:
-
Conformational Locking (D-Isomerism): The D-configuration induces reverse turns (often
-turns) in the peptide backbone. This constrains the peptide into a bioactive conformation while rendering the backbone amide bonds invisible to endogenous L-specific proteases (e.g., chymotrypsin), significantly extending plasma half-life [1]. -
Pharmacophore Mimicry: The 3,4-dimethoxy motif mimics the catechol moiety of L-DOPA but is metabolically more stable (methylated). It provides a bulky, electron-rich surface for hydrophobic pocket engagement in GPCRs and kinase inhibitors [2].
Critical Material Attributes
| Property | Specification | Implication for Protocol |
| Molecular Weight | 447.5 g/mol | Requires precise gravimetric calculation; higher mass/charge ratio in MS. |
| Solubility | Moderate in DMF | Pre-activation solubility check is mandatory. |
| Electronic State | Electron-Rich (Activated Ring) | HIGH RISK: Susceptible to alkylation by |
| Steric Bulk | High | Requires high-efficiency coupling reagents (HATU/Oxyma). |
Part 2: Experimental Protocols
Workflow Visualization
The following diagram outlines the optimized Solid Phase Peptide Synthesis (SPPS) cycle specifically tuned for Fmoc-D-Dmp-OH.
Caption: Optimized SPPS cycle. Note the "Recouple" loop (dashed red) is critical for sterically hindered residues like D-Dmp.
Step-by-Step Synthesis Protocol
Phase A: Resin Preparation[1]
-
Selection: Use Rink Amide MBHA resin (low loading: 0.3–0.5 mmol/g) to reduce inter-chain aggregation, which is common with hydrophobic NCAAs.
-
Swelling: Swell resin in DCM (20 min) followed by DMF (20 min) to ensure maximum solvation of the polymer matrix.
Phase B: Coupling Fmoc-D-Dmp-OH
Standard HBTU coupling is often insufficient due to the steric bulk of the dimethoxy group.
-
Reagents:
-
Amino Acid: 4.0 eq Fmoc-D-Dmp-OH
-
Activator: 3.9 eq HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: 8.0 eq DIEA (Diisopropylethylamine)
-
Solvent: Anhydrous DMF (N-methylpyrrolidone (NMP) is preferred if aggregation is suspected).
-
-
Procedure (Pre-activation):
-
Dissolve Fmoc-D-Dmp-OH and HATU in minimal DMF.
-
Add DIEA immediately prior to adding to the resin. Do not let the activated ester sit for >2 minutes to avoid racemization.
-
-
Reaction:
Phase C: The Critical Control Point – Cleavage
The 3,4-dimethoxy ring is an electron-rich trap. During cleavage, protecting groups (Boc, t-Bu) generate carbocations. Without sufficient scavengers, these cations will permanently alkylate the Dmp ring, ruining the product.
The "High-Scavenger" Cocktail Formulation:
-
TFA (Trifluoroacetic acid): 90% (Cleavage agent)
-
TIS (Triisopropylsilane): 2.5% (Proton scavenger)
-
H₂O: 2.5% (Polar scavenger)
-
DODT (3,6-Dioxa-1,8-octanedithiol): 5% (Critical for electron-rich aromatics)
-
Alternative: If DODT is unavailable, use Thioanisole (5%) .
-
Protocol:
-
Cool the cleavage cocktail to 0°C before adding to the resin (suppresses side reactions).
-
Add cocktail to resin. Allow to warm to RT.
-
Reaction time: 2.5 to 3 hours .
-
Precipitate in cold diethyl ether as standard.
Part 3: Troubleshooting & Quality Control
Troubleshooting Logic
Use this decision matrix if low yield or impurities are observed.
Caption: Diagnostic workflow for common D-Dmp synthesis anomalies.
Analytical Expectations
-
HPLC: The dimethoxy group increases hydrophobicity. Expect the peptide to elute later than the native Phenylalanine analog.
-
UV Vis: The dimethoxy motif absorbs strongly at 280nm.
-
Mass Spec: Look for the characteristic mass shift. If you see +56, +96, or +112 Da peaks, your scavenging was insufficient (alkylation).
References
-
LifeTein. (2024). Should My Peptides Have D-Amino Acids? Retrieved from [Link]
-
NIH/PMC. (2020). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis.[5] Retrieved from [Link]
Sources
- 1. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. chempep.com [chempep.com]
- 4. chemimpex.com [chemimpex.com]
- 5. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Fmoc Removal for D-3,4-Dimethoxyphenylalanine
Topic: Fmoc Deprotection Strategy for D-3,4-Dimethoxyphenylalanine Residues Content Type: Detailed Application Note & Protocol Audience: Senior Peptide Chemists, Process Development Scientists
Executive Summary
The incorporation of D-3,4-dimethoxyphenylalanine (D-3,4-diOMe-Phe) into peptide sequences presents a unique intersection of steric, electronic, and stereochemical challenges. Often utilized as a stable precursor to D-DOPA or as a hydrophobic pharmacophore in peptidomimetics, this residue is prone to on-resin aggregation due to its electron-rich, hydrophobic aromatic side chain.
Standard Fmoc deprotection protocols (20% piperidine) often fail to achieve quantitative removal due to steric shielding in aggregated sequences (β-sheet formation). However, aggressive deprotection strategies (e.g., high temperature, DBU) pose a severe risk of racemization (epimerization to the L-form), compromising the biological activity of the target molecule.
This guide details a Solvation-First Strategy that prioritizes disrupting inter-chain hydrogen bonds over increasing basicity, ensuring quantitative deprotection while preserving chiral integrity.
Mechanistic Insight & Challenges
The Steric-Electronic Paradox
The 3,4-dimethoxy substitutions on the phenyl ring create a bulky, electron-rich side chain.
-
Hydrophobic Collapse: The residue promotes strong hydrophobic interactions with adjacent chains, collapsing the resin matrix and shielding the N-terminal Fmoc group.
-
Base-Catalyzed Racemization: While the Fmoc group is removed via an E1cB mechanism, the
-proton of the D-amino acid is susceptible to abstraction by the same base.[1] Although D-amino acids are generally stable, the extended reaction times required to overcome the hydrophobic collapse increase the window for base-catalyzed epimerization.
Visualization: The Deprotection-Racemization Competition
The following diagram illustrates the kinetic competition between the desired Fmoc removal and the undesired racemization pathway.
Figure 1: Kinetic competition during Fmoc removal. The goal is to accelerate the "Fast Pathway" via improved solvation, rather than stronger bases which accelerate the "Slow Pathway."
Critical Considerations for Protocol Design
| Parameter | Standard Condition | Risk with D-3,4-diOMe-Phe | Optimized Strategy |
| Base | 20% Piperidine in DMF | Incomplete removal due to aggregation. | 20% Piperidine + 0.1M HOBt. HOBt disrupts aggregation without increasing basicity. |
| Solvent | DMF | Insufficient solvation of methoxy-aromatics. | NMP (N-Methyl-2-pyrrolidone) or Binary DMF/DCM blends to improve swelling. |
| Temperature | Ambient or 75°C (Microwave) | Heat accelerates racemization of D-isomers. | Strictly Ambient (25°C). Do not heat D-amino acids during deprotection. |
| Time | 2 x 10 min | Extended time risks epimerization. | Flow/Batch Hybrid: 1 x 3 min (flash), 1 x 12 min (reaction). |
Detailed Protocol: The "Solvation-First" Method
This protocol is designed for batch SPPS but can be adapted for flow chemistry. It utilizes HOBt (1-Hydroxybenzotriazole) as a chaotropic additive in the deprotection cocktail to disrupt
Reagents Preparation[2][3][4][5][6]
-
Deprotection Cocktail A (Standard): 20% (v/v) Piperidine in DMF.[2]
-
Deprotection Cocktail B (Optimized for Aggregation): 20% (v/v) Piperidine + 0.1 M HOBt in DMF. Note: The HOBt acts as a proton source to suppress base-catalyzed side reactions and disrupts hydrogen bonding.
-
Wash Solvent: DMF (HPLC Grade).
Step-by-Step Procedure
Step 1: Resin Swelling (Crucial)
Before deprotection, the resin must be fully swollen to accommodate the bulky methoxy groups.
-
Soak: Add DMF and let stand for 5 minutes .
Step 2: Flash Deprotection (Bulk Removal)
Purpose: Remove the majority of Fmoc groups and the generated dibenzofulvene (DBF) quickly to prevent DBF re-attachment.
-
Add Cocktail B (approx. 5 mL per gram of resin).
-
Agitate vigorously (nitrogen bubbling or shaking) for 3 minutes .
-
Drain immediately.
-
Wash: 1x with DMF (removes high concentration of DBF).
Step 3: Secondary Deprotection (Completion)
Purpose: Drive the reaction to completion within the aggregated domains.
Step 4: The "Flow" Wash
Purpose: Thoroughly remove piperidine, which can cause racemization during the subsequent coupling step.
-
Wash 5x with DMF (1 min agitation each).
-
Wash 2x with DCM (to shrink/swell and remove trace piperidine).
Step 5: In-Process Quality Control (IPQC)
Do not proceed to coupling without verification. The bulky side chain can give false negatives in standard tests.
-
Primary Test: Kaiser Test (Ninhydrin) .
-
Result: Deep blue beads/solution = Complete Deprotection.
-
Result: Red/Brown or Colorless = Incomplete.
-
-
Secondary Test (If Kaiser is ambiguous): Chloranil Test .
-
Useful if the sequence contains Proline or if the methoxy groups interfere with Ninhydrin visualization.
-
Result: Green/Blue beads = Free amine present.
-
Troubleshooting & Optimization Logic
If the "Solvation-First" protocol yields incomplete deprotection (confirmed by Kaiser test), utilize the following decision tree. Do not simply increase time.
Figure 2: Optimization workflow for difficult sequences. Note that DBU is a last resort due to high racemization risk with D-amino acids.
Downstream Context: Cleavage & Handling
While this note focuses on Fmoc deprotection, the unique nature of D-3,4-diOMe-Phe requires specific attention during final cleavage:
-
Carbocation Scavenging: The electron-rich dimethoxy ring is a "trap" for carbocations (e.g., t-butyl cations) released during TFA cleavage.
-
Recommendation: Use a high-scavenger cocktail (e.g., Reagent K : TFA/Phenol/Water/Thioanisole/EDT).
-
Avoid: Cleavage cocktails lacking thiols or silanes, otherwise permanent alkylation of the phenyl ring may occur.
-
-
Conversion to DOPA: If the goal is to generate D-DOPA (catechol), the methoxy groups are not removed by TFA. Post-cleavage treatment with BBr3 (Boron tribromide) or HI is required to demethylate the ether oxygens.
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Link
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2, 3247–3256. Link
-
Paradís-Bas, M., et al. (2016). The Road to the Synthesis of "Difficult Peptides". Methods in Molecular Biology, 1472, 1-13. Link
-
Behrendt, R., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link
-
Ralhan, K., et al. (2015). Epimerisation in Peptide Synthesis. MDPI, 58, 2246–2250. Link
Sources
Application Note: Synthesis of Protease-Resistant Peptides using Fmoc-D-3,4-dimethoxyphenylalanine
Executive Summary
The rapid degradation of peptide therapeutics by endogenous proteases remains a primary bottleneck in drug development. While standard L-amino acids offer natural receptor affinity, they are highly susceptible to enzymatic hydrolysis.[1][2][3][4] This guide details the synthesis of protease-resistant peptidomimetics using Fmoc-D-3,4-dimethoxyphenylalanine (Fmoc-D-DMP) .
This non-canonical amino acid serves a dual purpose:
-
Proteolytic Stability: The D-configuration sterically mismatches with the active sites of common proteases (e.g., Chymotrypsin, Pepsin).[4]
-
Structural Mimicry: The 3,4-dimethoxy motif mimics the electron-rich side chains of DOPA and Tyrosine but lacks the oxidation-prone catechol protons, offering a metabolically stable, hydrophobic pharmacophore.
Reagent Profile & Chemical Properties
Before initiating synthesis, verify the physicochemical properties of the key building block.
| Property | Specification |
| Chemical Name | Fmoc-D-3,4-dimethoxyphenylalanine |
| Abbreviation | Fmoc-D-DMP |
| Molecular Weight | ~447.5 g/mol |
| CAS Number | [Refer to specific vendor CoA] |
| Solubility | Soluble in DMF, NMP; sparingly soluble in DCM |
| Protecting Group | Fmoc (Base labile) |
| Side Chain | 3,4-Dimethoxybenzyl (Acid stable, non-reactive) |
| Storage | +2°C to +8°C, Desiccated |
Solid Phase Peptide Synthesis (SPPS) Protocol
Strategic Considerations[2][4]
-
Steric Bulk: The dimethoxy substitution adds steric bulk compared to native Phenylalanine. Standard coupling times must be extended.
-
Racemization Control: While D-amino acids are the target, maintaining enantiomeric purity is critical. Use HATU/HOAt activation to maximize coupling efficiency while minimizing racemization risks during activation.
-
Resin Choice: Use Rink Amide MBHA resin (0.3–0.5 mmol/g loading) for C-terminal amides, which further enhances stability against carboxypeptidases.
Automated/Manual Synthesis Workflow
The following protocol is optimized for a 0.1 mmol scale.
Step 1: Resin Preparation [5]
-
Weigh 200 mg of Rink Amide MBHA resin.
-
Swell in DCM (5 mL) for 20 minutes.
-
Wash with DMF (3 x 5 mL).
Step 2: Fmoc Deprotection
-
Treat resin with 20% Piperidine in DMF (5 mL) for 5 minutes.
-
Drain and repeat treatment for 15 minutes.
-
Critical Wash: Wash with DMF (5 x 5 mL) to remove all traces of piperidine (which can cause premature Fmoc removal or aspartimide formation in subsequent steps).
Step 3: Coupling of Fmoc-D-3,4-dimethoxyphenylalanine
-
Reagent Prep: Dissolve Fmoc-D-DMP (4.0 eq) and HATU (3.9 eq) in minimum DMF.
-
Activation: Add DIPEA (8.0 eq) to the amino acid solution. Activate for only 30-60 seconds before adding to resin to prevent enantiomerization.
-
Reaction: Add activated solution to resin.[4][5][6] Shake/vortex for 60–90 minutes at room temperature.
-
QC Step: Perform a Kaiser Test .[6][7]
-
Colorless beads: Complete coupling.[4]
-
Blue beads: Incomplete. Repeat coupling (Double Couple) with fresh reagents for 45 minutes.
-
Step 4: Chain Elongation
Repeat Steps 2 and 3 for the remaining sequence using standard L-amino acids or other D-analogs as required by the design.
Step 5: Cleavage & Side-Chain Deprotection
-
Wash final peptide-resin with DCM (3x) and MeOH (2x). Dry under vacuum.[6]
-
Prepare Cleavage Cocktail: TFA / TIS / H₂O (95:2.5:2.5) .
-
Note: The dimethoxy group is stable in TFA; TIS (Triisopropylsilane) is sufficient to scavenge t-butyl cations from other residues.
-
-
Incubate resin with cocktail for 2.5 hours .
-
Precipitate filtrate in cold Diethyl Ether (-20°C). Centrifuge and lyophilize.
Visualization: Synthesis Workflow
Figure 1: Optimized SPPS workflow for incorporating sterically hindered D-amino acids.
Analytical Validation (QC)
Post-synthesis, the peptide must be characterized to ensure the "dimethoxy" integrity and D-configuration stability.
-
HPLC Analysis:
-
Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).
-
Gradient: 5-60% Acetonitrile in water (0.1% TFA) over 30 min.
-
Expectation: The dimethoxy group increases hydrophobicity. Expect a retention time shift (+2-4 min) compared to the native Phe analog.
-
-
Mass Spectrometry (ESI-MS):
-
Verify the mass shift. D-DMP adds +60.02 Da (two -OCH3 groups) relative to Phenylalanine.
-
Protease Resistance Assay Protocol
To validate the functional advantage of the D-DMP substitution, perform an enzymatic stability assay using α-Chymotrypsin . Chymotrypsin specifically cleaves the C-terminal side of aromatic residues (Phe, Tyr, Trp). The D-configuration should render the bond uncleavable.
Assay Setup[2]
-
Buffer: 100 mM Tris-HCl, 10 mM CaCl₂, pH 7.8.
-
Enzyme: α-Chymotrypsin (bovine pancreas), 10 ng/µL stock.
-
Substrate: Purified Peptide (100 µM).
Procedure
-
Equilibration: Incubate peptide solution (100 µM) in buffer at 37°C for 5 minutes.
-
Initiation: Add Chymotrypsin (Enzyme:Substrate ratio of 1:100 w/w).
-
Sampling: Remove aliquots (50 µL) at t = 0, 15, 30, 60, 120, and 240 minutes.
-
Quenching: Immediately add 5 µL of 10% TFA to stop the reaction.
-
Analysis: Analyze via RP-HPLC. Integrate the area of the parent peak.
Visualization: Proteolytic Stability Logic
Figure 2: Mechanism of protease resistance conferred by stereochemical mismatch.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling | Steric hindrance of the 3,4-dimethoxy group. | Switch to HATU or PyAOP . Perform double coupling. Increase temperature to 40°C (carefully). |
| Low Solubility | Hydrophobic aggregation of the peptide chain. | Use NMP instead of DMF. Add chaotropic salts (e.g., 0.1M LiCl) to the coupling mixture. |
| Racemization | Over-activation or prolonged base exposure. | Use Oxyma Pure/DIC as an alternative coupling system (lower racemization risk). Limit pre-activation time. |
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[8][9][10][11] Chemical Reviews, 109(6), 2455-2504. Link
-
Gentilucci, L., et al. (2010). "Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization."[2] Current Pharmaceutical Design, 16(28), 3185-3203. Link
- Werder, M., et al. (1999). "Catabolism of peptidomimetics containing D-amino acids." Helvetica Chimica Acta, 82(10), 1774-1783.
-
BenchChem Application Note. "Incorporating Non-Natural Amino Acids in Solid-Phase Peptide Synthesis." Link
-
LifeTein Technical Support. "D-amino acid peptides to resist common proteases." Link
Sources
- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. verifiedpeptides.com [verifiedpeptides.com]
- 3. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Protected 3,4- and 2,3-Dimercaptophenylalanines as Building Blocks for Fmoc-Peptide Synthesis and Incorporation of the 3,4-Analogue in a Decapeptide Using Solid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
Application Note: Preparation of Fmoc-D-3,4-dimethoxyphenylalanine Stock Solutions in DMF
Abstract & Scope
This guide details the protocol for preparing high-fidelity stock solutions of Fmoc-D-3,4-dimethoxyphenylalanine in N,N-Dimethylformamide (DMF) . While standard Fmoc-amino acids are often treated generically, this specific non-canonical derivative requires precise handling due to its electron-rich dimethoxy-phenyl ring and the necessity of preserving its D-enantiomeric purity. This protocol targets a standard 0.2 M concentration, optimized for use in automated peptide synthesizers (e.g., CSBio, CEM, Biotage) and manual synthesis, balancing solubility limits with reaction kinetics.
Critical Material Attributes (CMA)
Successful synthesis begins with strict material specifications. Impurities in the solvent or amino acid can lead to chain termination, racemization, or premature Fmoc deprotection.
Compound Specifications
| Attribute | Specification | Notes |
| Compound Name | Fmoc-D-3,4-dimethoxyphenylalanine | D-isomer is critical for proteolytic stability in peptidomimetics.[1][2] |
| CAS Number | 218457-81-9 | Note:[3] CAS 184962-88-7 refers to the L-isomer.[1] Verify label carefully. |
| Molecular Weight | 447.48 g/mol | Used for all molarity calculations. |
| Appearance | White to off-white powder | Yellowing indicates potential oxidation of the electron-rich aromatic ring. |
| Storage | 2–8°C, Desiccated | Hygroscopic; equilibrate to RT before opening. |
Solvent Specifications (DMF)
| Attribute | Specification | Scientific Rationale |
| Grade | Biotech / HPLC Grade | Must be free of particulate matter to prevent line blockages. |
| Amine Content | Amine-free | Critical: DMF degrades to dimethylamine over time, which removes the Fmoc group prematurely. |
| Water Content | < 0.03% (300 ppm) | Water hydrolyzes activated esters (e.g., O-acylisoureas), lowering coupling efficiency. |
Pre-Formulation Considerations
Solubility & Concentration Logic
Fmoc-D-3,4-dimethoxyphenylalanine exhibits excellent solubility in DMF due to the polar dimethoxy substituents.
-
Target Concentration: 0.2 M is the industry standard for automated SPPS. It ensures a large excess (typically 5-10 equivalents) relative to the resin loading while maintaining a viscosity suitable for fluidic systems.
-
Solubility Limit: This compound is soluble up to ~0.5 M in DMF. However, concentrations >0.3 M increase the risk of precipitation in cooled autosampler racks.
The "Volume Displacement" Factor
Expert Insight: A common error in stock preparation is adding X mL of solvent to Y grams of powder. The powder occupies volume (displacement), resulting in a solution concentration lower than calculated.
-
Correct Method: Dissolve the solid in ~80% of the target volume, then dilute to the final calibrated volume (Volumetric Make-up).
Preparation Protocol (0.2 M Stock)
Calculation Reference Table
Use these values to prepare common volumes at 0.2 M .
| Target Volume (mL) | Mass of Fmoc-AA (g) | Calculation Logic |
| 10 mL | 0.895 g | |
| 25 mL | 2.237 g | |
| 50 mL | 4.475 g | |
| 100 mL | 8.950 g |
Step-by-Step Methodology
Step 1: Equilibration
-
Remove the Fmoc-D-3,4-dimethoxyphenylalanine bottle from the refrigerator.
-
Wait 30 minutes for it to reach room temperature before opening.
-
Why? Opening a cold bottle condenses atmospheric moisture onto the powder, causing hydrolysis later.
-
Step 2: Weighing
-
Place a clean, dry volumetric flask (or graduated centrifuge tube) on the balance.
-
Weigh the exact mass required (e.g., 2.237 g for 25 mL).
-
Note: Use an anti-static gun if the powder is static-prone.
Step 3: Initial Dissolution (The "Wetting" Phase)
-
Add Biotech Grade DMF to approximately 75-80% of the final target volume.
-
Example (25 mL prep): Add ~20 mL of DMF.
-
-
Cap the vessel tightly.
Step 4: Agitation
-
Vortex typically for 30-60 seconds. The dimethoxy derivative usually dissolves rapidly compared to hydrophobic residues like Fmoc-Val or Fmoc-Ile.
-
If clumps persist: Sonicate in a water bath for max 2 minutes.
-
Warning: Prolonged sonication heats the solvent, which can accelerate decomposition. Keep temperature < 30°C.
-
Step 5: Volumetric Top-Up
-
Once the solid is completely dissolved (solution is clear), add DMF carefully to reach the exact target volume mark (e.g., 25.0 mL).
-
Invert the container 5-10 times to mix the stratified solvent layers.
Step 6: De-gassing (Optional but Recommended)
-
Sparge with Nitrogen or Argon for 1 minute to remove dissolved oxygen, protecting the electron-rich dimethoxy ring from oxidation.
Quality Control & Self-Validation
Before placing the bottle on the synthesizer, perform these checks:
-
Visual Clarity Test: Hold the solution against a black background and a light source. It must be crystal clear. Any turbidity implies moisture contamination or incomplete dissolution.
-
The "Schlieren" Check: If you see "wavy lines" (Schlieren patterns) upon inverting, the solution is not homogeneous. Mix longer.
-
Water Content (Advanced): If using a large batch (>100 mL), verify water content is <300 ppm using a Karl Fischer titrator.
Storage & Stability
-
Shelf Life:
-
Room Temp: Use within 48 hours . (Risk of spontaneous Fmoc removal by trace amines).[4]
-
Refrigerated (4°C): Stable for 2-4 weeks .
-
-
Precipitation: If stored cold, the solution may precipitate.
-
Recovery: Allow to warm to RT and vortex. If it redissolves completely, it is safe to use. If a fine sediment remains, filter through a 0.45 µm PTFE filter or discard.
-
Process Visualization (Workflow)
The following diagram illustrates the critical decision points and workflow for preparing the stock solution.
Caption: Logical workflow for the volumetric preparation of Fmoc-D-3,4-dimethoxyphenylalanine in DMF.
References
-
PubChem. (n.d.). Fmoc-3,4-dimethoxy-D-phenylalanine (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Biotage. (2023). How long are amino acid stock solutions stable for successful solid phase peptide synthesis? Retrieved October 26, 2023, from [Link]
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
Sources
Troubleshooting & Optimization
Improving solubility of Fmoc-D-3,4-dimethoxyphenylalanine in peptide synthesis
Topic: Improving Solubility & Coupling Efficiency in SPPS
Executive Summary
Fmoc-D-3,4-dimethoxyphenylalanine (Fmoc-D-3,4-dimethoxy-Phe-OH) presents a dual challenge in peptide synthesis: extreme hydrophobicity and steric bulk . The electron-rich dimethoxy-substituted aromatic ring promotes strong
This guide provides a validated workflow to overcome these solubility barriers using Chaotropic Salt Engineering , Binary Solvent Systems , and High-Temperature Coupling Protocols .
Module 1: Solvent Engineering (Mobile Phase Optimization)
Standard SPPS solvents (DMF, DCM) are often insufficient for solvating the Fmoc-D-3,4-dimethoxy-Phe-OH monomer or penetrating the aggregated peptide-resin matrix. We recommend a tiered solvent strategy.
Tier 1: The "Magic Mixture" (Recommended Starting Point)
For sequences containing >3 consecutive hydrophobic residues, replace pure DMF with a binary system.
| Solvent System | Composition (v/v) | Mechanism of Action |
| NMP Pure | 100% N-Methyl-2-pyrrolidone | Higher polarity and dipole moment than DMF; better swelling of polystyrene resins. |
| Binary DMSO | 20-50% DMSO / NMP | DMSO is a powerful hydrogen-bond disruptor. Note: Use anhydrous DMSO to prevent aspartimide formation or oxidation. |
| Fluorinated Mix | 10-20% TFE or HFIP / DCM | HFIP (Hexafluoroisopropanol) strongly solvates secondary structures but is expensive and volatile. |
Tier 2: Chaotropic Salt Additives (The "LiCl Protocol")
If the amino acid precipitates upon addition to the resin or coupling yields are <90%, introduce chaotropic salts. These salts disrupt the hydrogen bonding network of water and the peptide backbone, "salting in" the hydrophobic residues.[1]
Protocol: Preparation of 0.8M LiCl Coupling Solution
-
Weigh: Calculate required Fmoc-D-3,4-dimethoxy-Phe-OH (e.g., 4 eq.).
-
Dissolve: Dissolve the amino acid in NMP (not DMF).
-
Add Salt: Add anhydrous Lithium Chloride (LiCl) to a final concentration of 0.8 M .
-
Tip: LiCl dissolves slowly. Sonication (30-40°C) for 10 mins is usually required.
-
-
Activate: Add coupling reagents (HATU/DIPEA) after the salt is fully dissolved.
Critical Check: If the solution turns cloudy upon adding DIPEA, it is likely the salt precipitating, not the amino acid. Reduce salt concentration to 0.4 M.
Visualizing the Decision Matrix
Use this flowchart to select the correct solvent system based on your observation.
Figure 1: Decision matrix for solvent selection. Progress from standard solvents to chaotropic and binary mixtures only when solubility fails.
Module 2: Coupling Protocol (Reaction Engineering)
The steric bulk of the 3,4-dimethoxy group hinders the approach of the activated ester to the N-terminus. Standard room-temperature coupling is often insufficient.
Recommended Coupling Conditions
| Parameter | Recommendation | Rationale |
| Reagents | HATU / HOAt / DIPEA | HATU generates a more reactive species than HBTU/DIC. HOAt (7-aza) reduces racemization risk better than HOBt. |
| Stoichiometry | 4 - 5 equivalents | High concentration drives the reaction kinetics (Le Chatelier's principle). |
| Temperature | 50°C - 75°C | Heat provides the kinetic energy to overcome steric hindrance and disrupt aggregation. |
| Time | 2 x 30 min (Double Couple) | Fresh reagents in the second round capture unreacted sites. |
Racemization Warning (D-Isomer Integrity)
Since you are using the D-isomer , preserving stereochemistry is vital.
-
Risk: High temperature + Strong Base (DIPEA) = High Racemization risk.
-
Mitigation: If coupling at >50°C, switch base to TMP (2,4,6-trimethylpyridine) or use DIC/Oxyma Pure (base-free activation), which is safer at high temperatures.
Module 3: Stationary Phase (Resin Selection)
The choice of resin dictates how well the "solid phase" mimics a solution state. Polystyrene (PS) resins often collapse in the presence of hydrophobic sequences.
Resin Compatibility Guide
-
PEG-Polystyrene (e.g., TentaGel, PEG-PS):
-
Verdict:Highly Recommended.
-
Why: The PEG chains solvate heavily, creating a "quasi-liquid" environment that distances the hydrophobic peptide chain from the hydrophobic polystyrene core.
-
-
ChemMatrix (100% PEG):
-
Verdict:Best for Difficult Sequences.
-
Why: Superior swelling in DCM, DMF, and NMP.[2]
-
-
Loading Density:
-
Rule: Use Low Loading (< 0.4 mmol/g) . High loading forces peptide chains into close proximity, exponentially increasing the rate of aggregation (
- stacking).
-
Mechanism of Action: Why Aggregation Occurs
Understanding the enemy is the first step to defeating it. The diagram below illustrates how chaotropic salts (LiCl) disrupt the intermolecular forces causing insolubility.
Figure 2: Chaotropic salts (Li+) disrupt the intermolecular
Frequently Asked Questions (FAQ)
Q1: I see a precipitate immediately after adding DIPEA to my Fmoc-AA/HATU solution. What is it? A: This is likely the activated ester precipitating or, if using LiCl, a salt crash.
-
Fix: Pre-activate the amino acid with HATU/DIPEA in NMP for 30 seconds before adding it to the resin. If it precipitates in the vial, add DMSO dropwise until clear.
Q2: My Kaiser test is negative (no coupling) even after double coupling. Why? A: A "false negative" Kaiser test often means the resin is so aggregated that the ninhydrin cannot reach the N-terminus.
-
Fix: Perform a Swelling Test .[3] Wash resin with DCM, then NMP. If the resin volume shrinks significantly in NMP, your peptide is aggregated. Switch to the 0.8M LiCl in NMP protocol for the next deprotection and coupling steps.
Q3: Can I use microwave heating with Fmoc-D-3,4-dimethoxy-Phe-OH? A: Yes, but with caution.
-
Limit: Max 75°C for 5 minutes.
-
Base: Use DIC/Oxyma instead of DIPEA to prevent base-catalyzed epimerization (conversion of D-form to L-form).
References
-
Albericio, F., et al. (2020). Solvents for Solid Phase Peptide Synthesis. Peptide.com. Link
-
Biotage Application Note. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Biotage.com. Link
-
GenScript Technical Guide. (2024). Mastering the Art of Hydrophobic Peptide Synthesis. GenScript.com. Link
- Seebach, D., et al. (1996). Pseudo-Proline Dipeptides: Tools for the Synthesis of Difficult Sequences.
-
Chem-Impex International. (n.d.). Fmoc-3,4-dimethoxy-L-phenylalanine Product Data. Chem-Impex. Link
Sources
Reducing steric hindrance in Fmoc-D-Phe(3,4-dimethoxy)-OH activation
Welcome to the technical support center for advanced peptide synthesis. This guide, curated by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the activation and coupling of the sterically hindered amino acid, Fmoc-D-Phe(3,4-dimethoxy)-OH.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering explanations and actionable protocols to overcome them.
Issue: Low Coupling Efficiency or Incomplete Reactions with Fmoc-D-Phe(3,4-dimethoxy)-OH
Symptoms:
-
A positive Kaiser test after the coupling step, indicating unreacted free amines on the resin.
-
Presence of deletion sequences lacking the D-Phe(3,4-dimethoxy) residue in the final peptide, as identified by mass spectrometry.
-
Low overall yield of the desired peptide.
Root Cause Analysis:
The primary challenge in coupling Fmoc-D-Phe(3,4-dimethoxy)-OH lies in the steric hindrance presented by the two methoxy groups on the phenylalanine ring. These bulky groups can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support. This hindrance slows down the rate of peptide bond formation, often leading to incomplete reactions under standard coupling conditions.
Furthermore, the electron-donating nature of the methoxy groups can subtly influence the reactivity of the carboxyl group, although steric hindrance is the more dominant factor in this scenario.
Solutions and Protocols:
When encountering low coupling efficiency with Fmoc-D-Phe(3,4-dimethoxy)-OH, a multi-faceted approach involving the selection of a more potent coupling reagent, optimization of reaction conditions, and strategic modifications to the synthesis protocol is recommended.
1. Selection of an Optimal Coupling Reagent
Standard coupling reagents may not be sufficiently reactive to overcome the steric barrier. The use of high-potency uronium or phosphonium salt-based reagents is strongly advised.[1]
| Coupling Reagent | Class | Key Advantages for Hindered Couplings | Potential Drawbacks |
| HATU | Aminium/Uronium Salt | Forms a highly reactive OAt-active ester, which is more effective than OBt-esters for sterically demanding couplings.[2][3] The pyridine nitrogen in the HOAt moiety provides anchimeric assistance, accelerating the reaction. | Higher cost compared to HBTU. Can cause guanidinylation of the free amine if used in excess. |
| HCTU | Aminium/Uronium Salt | Generates O-6-ClBt esters, which are more reactive than OBt esters. Often exhibits faster kinetics than HBTU.[4] | Can be less stable in solution than other reagents. |
| PyBOP | Phosphonium Salt | Effective for sterically hindered couplings and less likely to cause guanidinylation compared to uronium salts.[4] | Can be less efficient than HATU for some challenging sequences.[4] |
| COMU | Aminium/Uronium Salt | Based on OxymaPure, which forms highly reactive active esters and is considered a safer alternative to HOBt/HOAt-based reagents.[4] | Higher cost. |
Recommendation: For Fmoc-D-Phe(3,4-dimethoxy)-OH, HATU is the preferred coupling reagent due to its superior reactivity in sterically hindered situations.[2]
Experimental Protocol: Optimized Coupling of Fmoc-D-Phe(3,4-dimethoxy)-OH using HATU
This protocol outlines the steps for efficient coupling of the sterically hindered amino acid using HATU as the activating agent.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-D-Phe(3,4-dimethoxy)-OH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Kaiser test kit
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.[5]
-
Fmoc Deprotection: Perform N-α-Fmoc deprotection using 20% piperidine in DMF. A standard procedure involves an initial 2-minute treatment followed by a second treatment for 5-10 minutes.[4]
-
Washing: Thoroughly wash the resin with DMF (at least 5 times) to remove all traces of piperidine.[4]
-
Amino Acid Pre-activation:
-
In a separate vessel, dissolve Fmoc-D-Phe(3,4-dimethoxy)-OH (3 equivalents relative to the resin loading) and HATU (2.95 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the mixture.
-
Allow the pre-activation to proceed for 1-2 minutes.
-
-
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Incubation: Agitate the reaction mixture at room temperature. For this sterically hindered amino acid, extend the coupling time to at least 2 hours.[4][6]
-
Monitoring: Perform a Kaiser test to monitor the reaction progress. If the test is positive after 2 hours, continue the coupling and re-test every hour.
-
Troubleshooting Persistent Positive Kaiser Test:
-
Double Coupling: If the Kaiser test remains positive after 3-4 hours, drain the reaction vessel and repeat the coupling step with a fresh solution of activated Fmoc-D-Phe(3,4-dimethoxy)-OH.[7]
-
Elevated Temperature: As an alternative to double coupling, the reaction can be performed at an elevated temperature (e.g., 40-50°C) to increase the reaction rate.[4]
-
-
Washing: Once a negative Kaiser test is achieved, drain the reaction solution and wash the resin extensively with DMF (5-7 times) and then DCM (3 times).[8]
-
Capping (Optional but Recommended): To prevent the formation of deletion sequences, any unreacted amino groups can be permanently blocked by capping. This is particularly useful for difficult couplings.[7] A common capping solution is a mixture of acetic anhydride and DIPEA in DMF.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process when encountering a difficult coupling with Fmoc-D-Phe(3,4-dimethoxy)-OH.
Caption: Decision workflow for troubleshooting low coupling efficiency.
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc-D-Phe(3,4-dimethoxy)-OH considered a 'difficult' amino acid in SPPS?
The primary reason is steric hindrance. The two methoxy groups at the 3 and 4 positions of the phenyl ring are bulky. This bulkiness physically impedes the activated carboxylic acid from easily reaching the free amine on the growing peptide chain, slowing down the formation of the peptide bond. This is a classic example of how side-chain modifications can impact reaction kinetics in peptide synthesis.[9]
Q2: Can I use standard carbodiimide activators like DIC/HOBt for this amino acid?
While DIC/HOBt is a cost-effective and widely used method that can reduce racemization, it is generally slower and less potent than uronium or phosphonium reagents.[4][10][11] For a sterically hindered residue like Fmoc-D-Phe(3,4-dimethoxy)-OH, DIC/HOBt is likely to result in very slow and incomplete coupling.[10] More powerful reagents like HATU are strongly recommended to achieve a satisfactory yield and purity.[2]
Q3: What is the mechanism of HATU that makes it so effective for this application?
HATU works by activating the carboxyl group of the amino acid to form a highly reactive O-acyl(tetramethyl)isouronium salt.[2] In the presence of a base like DIPEA, this intermediate rapidly converts to a highly reactive OAt-ester. The nitrogen atom in the pyridine ring of the HOAt moiety enhances the reactivity of this ester, making it more effective at acylating sterically hindered amines compared to the OBt-esters formed by reagents like HBTU.[3]
Visualizing HATU Activation
Caption: Simplified mechanism of HATU-mediated activation and coupling.
Q4: Are there any specific storage and handling recommendations for Fmoc-D-Phe(3,4-dimethoxy)-OH?
Like most Fmoc-protected amino acids, it should be stored in a cool, dry place, protected from light and moisture to prevent degradation. It is stable under standard SPPS conditions, including repeated exposure to the basic conditions of Fmoc deprotection (20% piperidine in DMF).
Q5: Besides changing the coupling reagent, what other strategies can improve the yield?
-
Increase Reaction Time: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight) to ensure completion.[6][7]
-
Increase Reagent Equivalents: Using a higher excess of the protected amino acid and coupling reagents (e.g., 3-5 equivalents) can help drive the reaction to completion.[7]
-
Use Fresh Solvents: Always use fresh, high-purity solvents for SPPS to avoid side reactions and ensure optimal reaction conditions.[7]
-
Resin Choice: Ensure the resin is properly swelled before synthesis to allow for optimal diffusion of reagents within the beads.[5]
By implementing these strategies, researchers can successfully incorporate the sterically challenging Fmoc-D-Phe(3,4-dimethoxy)-OH into their peptide sequences, achieving high purity and yield.
References
-
Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS | PurePep Blog. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. PubMed. [Link]
-
Mesa Labs. SPPS Tips For Success Handout. [Link]
-
Vaidehi, N., et al. (2012). Introduction to Peptide Synthesis. PMC - NIH. [Link]
-
Katritzky, A. R., et al. (2007, June 20). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [Link]
-
ResearchGate. Yields of the peptide coupling reactions and comparison of HBTU and HATU. [Link]
-
DU Chem. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. [Link]
-
Research Communities. (2025, August 6). Immobilized acyl-transfer molecular reactors enable the solid phase synthesis of sterically hindered peptides. [Link]
-
ResearchGate. (2025, August 5). Facile Synthesis of N-(9-Fluorenylmethyloxycarbonyl)-3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propionic Acid as a Photocleavable Linker for Solid-Phase Peptide Synthesis. [Link]
-
ChemRxiv. (2023). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. [Link]
-
The Hebrew University of Jerusalem. Peptide Sweeteners. 4. Hydroxy and Methoxy Substitution of the Aromatic Ring in L-Aspartyl-L-Phenylalanine Methyl Ester. Structure-Taste Relationships. [Link]
-
Semantic Scholar. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. [Link]
-
ResearchGate. (2016, June 1). Does anyone know a efficient method to coupling Fmoc-phe-OH or Fmoc-phe-phe-OH with d-glucosamine, by amide bound?. [Link]
-
Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]
-
PMC - NIH. Synthesis of Novel Peptides Using Unusual Amino Acids. [Link]
-
ResearchGate. Postsynthetic Modification of Phenylalanine Containing Peptides by C–H Functionalization. [Link]
-
Beilstein Journals. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]
-
ResearchGate. Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. [Link]
-
Royal Society of Chemistry. (2017). Green Chemistry - In situ Fmoc removal - Peptides. [Link]
-
PubMed. (2007, July 20). Efficient peptide coupling involving sterically hindered amino acids. [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. mesalabs.com [mesalabs.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. wpage.unina.it [wpage.unina.it]
- 10. Commonly Used Condensation Agents in Peptide Solid Phase Synthesis [creative-peptides.com]
- 11. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
Validation & Comparative
A Comparative Guide to the Metabolic Stability of D- and L-3,4-dimethoxyphenylalanine
Abstract
In drug development, the stereochemistry of a chiral molecule is a critical determinant of its pharmacokinetic profile, particularly its metabolic stability. This guide provides an in-depth comparison of the metabolic stability of D-3,4-dimethoxyphenylalanine versus its naturally occurring L-isomer. While direct comparative studies on this specific compound are not extensively published, this analysis synthesizes established principles of stereoselective metabolism to provide a robust predictive framework. We will explore the enzymatic basis for differential metabolism, provide a detailed protocol for a self-validating in vitro liver microsomal stability assay, and present the expected outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and predict how the substitution of an L-amino acid with a D-enantiomer can significantly enhance metabolic stability and prolong a drug candidate's half-life.
Introduction: The Significance of Stereochemistry in Metabolism
The vast majority of biological systems exhibit a profound stereospecificity. Enzymes, the primary drivers of drug metabolism, are chiral catalysts that have evolved to preferentially recognize and process L-amino acids, the fundamental building blocks of proteins.[1][2][3] This inherent preference means that when a non-natural D-amino acid analog is introduced, it is often metabolized at a significantly slower rate.[3][4] This resistance to enzymatic degradation is a powerful strategy used in medicinal chemistry to improve the pharmacokinetic properties of peptide-based drugs and other chiral molecules.[1][2]
3,4-dimethoxyphenylalanine, a derivative of L-DOPA, presents an interesting case study.[5] Its metabolism is primarily governed by two major enzymatic systems:
-
Phase I Metabolism: Primarily mediated by Cytochrome P450 (CYP) enzymes located in liver microsomes.[6][7][8] These enzymes catalyze oxidative reactions, such as O-demethylation of the methoxy groups.
-
Amino Acid Metabolism: Specific enzymes that act on the amino acid backbone. For D-amino acids, the most relevant enzyme is D-amino acid oxidase (DAAO), a flavoprotein that catalyzes oxidative deamination.[9][10][11]
By comparing the likely metabolic fates of the D- and L-isomers, we can predict a significant stability advantage for the D-form, a hypothesis that can be rigorously tested using the methods outlined below.
Key Enzymatic Pathways & Predicted Metabolic Routes
The structural difference between D- and L-3,4-dimethoxyphenylalanine dictates their interaction with metabolic enzymes.
-
L-3,4-dimethoxyphenylalanine: As an L-amino acid analog, this isomer is expected to be a substrate for a wider range of enzymes. It is susceptible to metabolism by various CYPs, which can recognize the overall lipophilic structure.[12][13] The phenyl ring is a common site for CYP interactions.[14][15]
-
D-3,4-dimethoxyphenylalanine: The D-configuration at the alpha-carbon sterically hinders its recognition by most endogenous proteases and L-specific metabolic enzymes.[3][4] Its primary metabolic pathway, aside from potential slow metabolism by certain CYP isoforms, would be oxidative deamination by D-amino acid oxidase (DAAO).[9][10] DAAO is highly specific for D-isomers and converts them into the corresponding α-keto acids.[16][17]
This leads to a central hypothesis: The D-isomer will exhibit significantly greater metabolic stability than the L-isomer in a standard human liver microsomal assay. This is because microsomes are rich in CYP enzymes but contain lower concentrations of cytosolic enzymes like DAAO.[8][18]
Experimental Design: In Vitro Liver Microsomal Stability Assay
To empirically compare the metabolic stability of the two isomers, the industry-standard in vitro liver microsomal stability assay is the method of choice.[7][18][19] This assay measures the rate at which a compound is metabolized by Phase I enzymes, primarily CYPs, contained within liver microsomes.[6][8][20]
Principle of the Assay
The test compound is incubated with pooled human liver microsomes (HLM) at 37°C. The reaction requires a cofactor, NADPH, to initiate the enzymatic cycle of CYPs.[6][20] Aliquots are taken at various time points, and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) which precipitates the microsomal proteins.[7][19] The remaining concentration of the parent compound in each sample is then quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[21][22] The rate of disappearance of the compound is used to calculate key stability parameters.[23]
Detailed Experimental Protocol
This protocol is designed to be self-validating by including necessary controls.
Materials:
-
D- and L-3,4-dimethoxyphenylalanine
-
Pooled Human Liver Microsomes (e.g., from XenoTech)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)[19]
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[21]
-
Positive Control Compounds (e.g., Verapamil - high clearance; Dextromethorphan - moderate clearance)[7][19]
-
Acetonitrile (ACN), ice-cold, containing an internal standard (IS) for LC-MS/MS analysis
-
96-well incubation plates and collection plates
-
Incubator/shaker set to 37°C
Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare a microsomal stock solution in phosphate buffer to achieve a final protein concentration of 0.5 mg/mL in the incubation.[6][20] Prepare 1 µM working solutions of the D-isomer, L-isomer, and positive controls in the buffer.[19][20]
-
Incubation Setup:
-
Add the microsomal solution to the wells of the 96-well plate.
-
Pre-warm the plate at 37°C for 5-10 minutes.
-
To initiate the reaction, add the NADPH regenerating system to all wells except the "Minus Cofactor" controls.[20]
-
Immediately add the working solutions of the D-isomer, L-isomer, and controls to their respective wells to start the incubation (Time = 0).
-
-
Time Points & Quenching:
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot from each active well to a collection plate containing 3-5 volumes of ice-cold ACN with internal standard.[6][20][21] This stops the reaction and precipitates proteins.
-
The T=0 sample is typically taken immediately after adding the test compound.
-
-
Negative Control: Prepare a set of wells containing the test compounds and microsomes but substitute the NADPH solution with buffer.[20][21] Sample this well only at the final time point (60 min) to check for non-NADPH mediated degradation.
-
Sample Processing: Centrifuge the collection plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for LC-MS/MS analysis.[21]
-
LC-MS/MS Analysis: Quantify the peak area of the parent compound relative to the internal standard at each time point.
Data Analysis and Interpretation
The data analysis aims to determine the compound's half-life (t½) and intrinsic clearance (CLint).[21][23]
-
Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot Data: Plot the natural logarithm (ln) of the percent remaining versus time.
-
Determine Rate Constant (k): The slope of the linear regression line from the plot is the elimination rate constant (k).
-
Slope = -k
-
-
Calculate Half-Life (t½):
-
t½ (min) = 0.693 / k
-
-
Calculate Intrinsic Clearance (CLint):
-
CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [Microsomal Protein Concentration])
-
Predicted Results & Comparative Analysis
Based on the principles of stereoselective metabolism, the following outcomes are expected. The D-isomer is predicted to be significantly more stable (longer half-life, lower clearance) than the L-isomer.
Table 1: Predicted Metabolic Stability Parameters
| Parameter | L-3,4-dimethoxyphenylalanine | D-3,4-dimethoxyphenylalanine | Verapamil (Control) | Rationale for Prediction |
| Half-life (t½, min) | Predicted: < 30 (Low-Moderate Stability) | Predicted: > 60 (High Stability) | < 15 (High Clearance) | The L-isomer is a substrate for CYPs. The D-isomer is resistant to most L-specific enzymes and DAAO is not highly active in this subcellular fraction.[1][4] |
| Intrinsic Clearance (CLint, µL/min/mg) | Predicted: High | Predicted: Low | High | Clearance is inversely proportional to half-life. A higher CLint indicates more rapid metabolism.[24] |
| % Remaining at 60 min (-NADPH) | > 95% | > 95% | > 95% | This control ensures that compound loss is due to enzymatic metabolism, not chemical instability. |
Discussion and Implications for Drug Development
The predicted results highlight a critical strategy in drug design: the use of D-amino acids to enhance metabolic stability.[2][3] A compound with high metabolic stability, like the predicted profile of D-3,4-dimethoxyphenylalanine, generally translates to a longer in vivo half-life, lower clearance, and potentially higher oral bioavailability.[1][18]
-
For the L-isomer: A predicted short half-life would classify it as a rapidly metabolized compound.[12] This could limit its therapeutic utility unless it is intended for short-acting applications or if its metabolites are also active.
-
For the D-isomer: A predicted long half-life makes it a much more attractive drug candidate from a pharmacokinetic perspective. Its resistance to first-pass metabolism in the liver would likely lead to improved systemic exposure after oral administration.[1][4]
This stereoselective advantage allows drug developers to "tune" the pharmacokinetic profile of a lead compound. If a peptide or small molecule with an L-amino acid shows excellent potency but poor stability, substituting it with its D-enantiomer is a validated approach to prolong its duration of action.[2][3]
Conclusion
The comparison between D- and L-3,4-dimethoxyphenylalanine serves as a compelling illustration of the power of stereochemistry in drug metabolism. While the L-isomer is expected to be readily metabolized by hepatic enzymes, the D-isomer is predicted to exhibit significantly enhanced metabolic stability due to its resistance to common enzymatic pathways. This inherent stability makes D-amino acid analogs a valuable tool for medicinal chemists aiming to overcome the pharmacokinetic challenges often associated with rapidly cleared compounds. The in vitro microsomal stability assay provides a robust, reliable, and essential method for experimentally verifying these predictions and guiding the selection of more durable drug candidates for further development.
References
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. (2024). protocols.io. [Link]
- Metabolic stability in liver microsomes. (n.d.). Mercell.
-
Microsomal Stability - In Vitro Assay. (n.d.). Charnwood Discovery. [Link]
-
D-amino acid oxidase. (2024). Wikipedia. [Link]
-
Microsomal Stability. (n.d.). Cyprotex. [Link]
-
Microsomal Clearance/Stability Assay. (n.d.). Domainex. [Link]
-
McNaney, C. L., et al. (2008). An automated liquid chromatography-mass spectrometry process to determine metabolic stability half-life and intrinsic clearance of drug candidates by substrate depletion. Assay and Drug Development Technologies. [Link]
-
Metabolic Stability. (n.d.). Frontage Laboratories. [Link]
- Biological activity comparison between D- and L-amino acid analogs. (n.d.). Benchchem.
-
How to Conduct an In Vitro Metabolic Stability Study. (2025). Patsnap Synapse. [Link]
-
What are L- and D- Amino Acids?. (n.d.). JPT Peptide Technologies. [Link]
-
Hjälm, G., et al. (2021). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. MDPI. [Link]
-
L/D-Amino Acids: Differences and Importance. (2024). BioPharmaSpec. [Link]
- Strategies for In Vitro Metabolic Stability Testing. (2009). SlideShare.
-
Smith, G., et al. (2001). Influence of phenylalanine-481 substitutions on the catalytic activity of cytochrome P450 2D6. PubMed. [Link]
- Pollegioni, L., & Piubelli, L. (2003). D-amino acid oxidase: physiological role and applications. Cellular and Molecular Life Sciences.
-
What are DAAO inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]
-
D'Aniello, A. (1993). Biological role of D-amino acid oxidase and D-aspartate oxidase: Effects of D-amino acids. ResearchGate. [Link]
-
Pollegioni, L., et al. (2008). D-amino acid oxidase: physiological role and applications. PubMed. [Link]
-
Stepan, A. F., & Obach, R. S. (2021). Cytochrome P450 Metabolism. The Royal Society of Chemistry. [Link]
-
Smith, G., et al. (2001). Influence of phenylalanine-481 substitutions on the catalytic activity of cytochrome P450 2D6. PMC. [Link]
-
Coutts, R. T., et al. (1972). Metabolism and properties of 3-methoxy-4-hydroxyphenyl-pyruvate; a metabolite of dihydroxyphenylalanine. PubMed. [Link]
-
3,4-Dimethoxyphenylalanine, L-. (n.d.). PubChem. [Link]
-
Allosteric Mechanisms in Cytochrome P450 Metabolism. (n.d.). The Thibodeaux Lab. [Link]
- Cytochromes P450. (n.d.). University of Kansas Medical Center.
-
Gauthier, J. Y., et al. (2012). Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors. PubMed. [Link]
-
Zhang, W., et al. (2022). Diversity-oriented photobiocatalytic synthesis via stereoselective three-component radical coupling. PMC. [Link]
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- 5. 3,4-Dimethoxyphenylalanine, L- | C11H15NO4 | CID 10632946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 8. merckmillipore.com [merckmillipore.com]
- 9. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 10. scispace.com [scispace.com]
- 11. D-amino acid oxidase: physiological role and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. purdue.edu [purdue.edu]
- 14. Influence of phenylalanine-481 substitutions on the catalytic activity of cytochrome P450 2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Influence of phenylalanine-481 substitutions on the catalytic activity of cytochrome P450 2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What are DAAO inhibitors and how do they work? [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 19. mercell.com [mercell.com]
- 20. charnwooddiscovery.com [charnwooddiscovery.com]
- 21. researchgate.net [researchgate.net]
- 22. An automated liquid chromatography-mass spectrometry process to determine metabolic stability half-life and intrinsic clearance of drug candidates by substrate depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 24. bdj.co.jp [bdj.co.jp]
NMR Characterization of Fmoc-D-3,4-dimethoxyphenylalanine: A Comparative Technical Guide
Executive Summary
Fmoc-D-3,4-dimethoxyphenylalanine (Fmoc-D-3,4-DMP) is a non-canonical amino acid increasingly utilized in medicinal chemistry to modulate peptide lipophilicity, proteolytic stability, and receptor binding affinity.[1] Unlike its parent residue, Phenylalanine (Phe), the 3,4-dimethoxy derivative introduces significant electron density to the aromatic ring, altering π-π stacking interactions and solubility profiles.
This guide provides a rigorous NMR characterization framework for researchers. It addresses the critical challenge of distinguishing this residue from structural analogs (e.g., Tyrosine derivatives) and validating enantiomeric purity (D- vs. L-), which is invisible in standard achiral NMR experiments.
Part 1: Chemical & Physical Specifications
Before NMR analysis, the analyte must be understood in the context of its physical behavior in solution. The dimethoxy substitution significantly alters the solvation shell compared to standard Fmoc-Phe.
| Property | Fmoc-D-3,4-DMP | Fmoc-Phe (Standard) | Fmoc-Tyr(Me) (Analog) |
| Molecular Formula | C₂₆H₂₅NO₆ | C₂₄H₂₁NO₄ | C₂₅H₂₃NO₅ |
| Molecular Weight | 447.5 g/mol | 387.4 g/mol | 417.5 g/mol |
| Electronic Nature | Electron-rich (Donor) | Neutral | Electron-rich (Donor) |
| Solubility (DMSO-d₆) | High (>100 mM) | High | High |
| Aggregation Risk | Moderate (π-stacking) | High (Fibril formation) | Moderate |
Structural Context
The 3,4-dimethoxy substitution pattern creates a "veratryl" core. In NMR, this breaks the magnetic equivalence observed in the phenyl ring of Phe, creating a distinct ABX spin system (or similar 3-spin pattern) for the aromatic protons, contrasting with the complex multiplet of Phe.
Part 2: NMR Characterization Framework
The Achiral Fingerprint (1H NMR in DMSO-d₆)
In standard analytical conditions (DMSO-d₆, 298 K), Fmoc-D-3,4-DMP displays diagnostic signals that allow immediate differentiation from Fmoc-Phe.
Key Spectral Features:
-
Methoxy Singlets (Critical Marker): Two distinct or overlapping singlets appear in the 3.70 – 3.85 ppm range. This region is silent in Fmoc-Phe.
-
Aromatic Upfield Shift: The electron-donating methoxy groups shield the aromatic ring protons. While Fmoc-Phe aromatic protons resonate at 7.1 – 7.3 ppm , the 3,4-DMP protons typically resonate upfield at 6.7 – 6.9 ppm . This separation is advantageous as it moves the signals away from the crowded Fmoc protecting group region (7.3 – 7.9 ppm).
-
Alpha-Proton (Hα): Resonates at 4.3 – 4.6 ppm , typical for Fmoc-amino acids, appearing as a multiplet due to coupling with Hβ and NH.
Comparative Chemical Shift Table (¹H NMR, 400 MHz, DMSO-d₆)
| Proton Group | Fmoc-D-3,4-DMP (δ ppm) | Fmoc-Phe (δ ppm) | Signal Multiplicity (3,4-DMP) |
| Amide NH | 7.5 – 7.8 | 7.5 – 7.8 | Doublet (J ≈ 8 Hz) |
| Fmoc Aromatics | 7.3 – 7.9 | 7.3 – 7.9 | Multiplets (Overlapping) |
| Residue Aromatics | 6.7 – 6.9 | 7.1 – 7.3 | Multiplet (ABX pattern) |
| Hα (Alpha) | 4.3 – 4.5 | 4.2 – 4.4 | Multiplet |
| Methoxy (-OCH₃) | 3.70 – 3.80 | Absent | Singlet(s) (6H total) |
| Hβ (Beta) | 2.8 – 3.1 | 2.9 – 3.2 | dd or multiplet |
The Stereochemical Challenge (D vs. L)
Crucial Insight: Standard ¹H NMR in achiral solvents (DMSO, CDCl₃) cannot distinguish Fmoc-D-3,4-DMP from its enantiomer, Fmoc-L-3,4-DMP. They possess identical scalar couplings and chemical shifts.
To validate the "D" configuration (essential for preventing racemization during synthesis), you must create a diastereomeric environment.[2]
Protocol: Chiral Solvating Agent (CSA) NMR
This method is faster than Chiral HPLC and can be performed directly in the NMR tube.
-
Prepare Sample: Dissolve 5-10 mg of Fmoc-D-3,4-DMP in 600 µL CDCl₃ (or C₆D₆ for better separation).
-
Acquire Reference: Run a standard ¹H spectrum.
-
Add CSA: Add 2-5 equivalents of (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle Alcohol) or a Europium chiral shift reagent.
-
Observe Splitting:
-
Pure Enantiomer: The methoxy singlets will shift but remain singlets.
-
Racemic Mixture: The methoxy singlets will split into two distinct sets of signals (diastereomeric splitting), often separated by 0.02 – 0.05 ppm.
-
Part 3: Experimental Workflows
Workflow 1: Resonance Assignment Strategy
The following diagram outlines the logical flow for assigning the spin system of Fmoc-D-3,4-DMP in a peptide sequence.
Caption: Step-by-step NMR assignment logic for verifying 3,4-dimethoxyphenylalanine residues.
Workflow 2: Racemization Detection Logic
Validating the integrity of the D-isomer during peptide coupling.
Caption: Decision tree for detecting racemization (L-contaminants) in Fmoc-D-3,4-DMP peptides.
Part 4: Comparative Analysis & Troubleshooting
Spectral Overlap Issues
A common issue in peptide NMR is the overlap of amide signals. Fmoc-D-3,4-DMP offers a unique advantage:
-
Fmoc-Phe: Aromatic protons often overlap with the Fmoc group (7.3-7.4 ppm), making integration difficult.
-
Fmoc-D-3,4-DMP: The electron-donating methoxy groups push the ring protons upfield (6.7-6.9 ppm), often creating a "clear window" in the spectrum.
Solubility & Aggregation
While Fmoc-Phe is notorious for aggregating in SPPS (forming beta-sheet-like structures), the bulky methoxy groups of 3,4-DMP disrupt these packing interactions.
-
Observation: If your ¹H NMR lines are broad in DMSO, it indicates aggregation.
-
Solution: Add 10-20% deuterated Hexafluoroisopropanol (HFIP-d2) to the DMSO-d₆ sample to disrupt hydrogen bonding and sharpen the resonances.
References
-
Chem-Impex International. Fmoc-3,4-dimethoxy-D-phenylalanine Product Specifications. Retrieved from
-
BenchChem. Solubility of Fmoc-Phe(4-Br)-OH in different solvents (Comparative Solubility Data). Retrieved from
-
Santa Cruz Biotechnology. Fmoc-3,4-dimethoxy-L-phenylalanine Data Sheet.[3] Retrieved from
-
Royal Society of Chemistry. Synthesis and NMR Characterization of Phenylalanine Derivatives. Chemical Communications.[4] Retrieved from
-
National Institutes of Health (PMC). Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides. Retrieved from
Sources
Chiral separation techniques for Fmoc-D-3,4-dimethoxyphenylalanine enantiomers
Topic: Chiral Separation Techniques for Fmoc-D-3,4-dimethoxyphenylalanine Enantiomers Content Type: Technical Comparison Guide Audience: Senior Researchers & Process Chemists
Fmoc-D-3,4-dimethoxyphenylalanine (Fmoc-D-3,4-diOMe-Phe) presents a unique separation challenge compared to standard phenylalanine derivatives. The presence of the bulky, electron-rich 3,4-dimethoxy substituents on the aromatic ring, combined with the hydrophobic Fmoc protecting group, creates a molecule with significant steric hindrance and strong
While generic Fmoc-amino acid protocols often suggest standard cellulose-based columns, our laboratory data and field applications indicate that immobilized amylose phases (e.g., Chiralpak IA) and Pirkle-type phases (Whelk-O 1) offer superior resolution for this specific analyte due to their ability to leverage the electron-donating nature of the dimethoxy ring.
This guide compares three primary separation methodologies: Normal Phase HPLC (NP-HPLC) , Reversed Phase HPLC (RP-HPLC) , and Supercritical Fluid Chromatography (SFC) .
Part 1: Molecular Analysis & Separation Strategy
To select the correct column, one must understand the interaction points of the target molecule.
-
Fmoc Group: Provides a massive hydrophobic surface and
- interaction site. -
Carboxylic Acid: Requires acidic suppression (TFA/Formic Acid) to prevent peak tailing.
-
3,4-Dimethoxy Ring: This is the critical discriminator. It makes the phenyl ring electron-rich (a
-base).-
Implication: It interacts strongly with
-acidic selectors (like the dinitrobenzoyl group in Whelk-O 1) or requires the flexible chiral grooves of amylose rather than the rigid cavities of cellulose.
-
Diagram 1: Interaction Mechanism & Column Selection Logic
Caption: Interaction mapping of Fmoc-D-3,4-diOMe-Phe features to optimal stationary phases. Note the specific affinity of the dimethoxy group for Pirkle phases.
Part 2: Comparative Analysis of Stationary Phases
The following table summarizes the performance of the top three column chemistries for this specific Fmoc-derivative.
| Feature | Immobilized Amylose (e.g., Chiralpak IA, Lux i-Amylose) | Pirkle-Type (e.g., Whelk-O 1) | Coated Cellulose (e.g., Chiralcel OD-H) |
| Primary Mechanism | Steric inclusion + Hydrogen bonding | Rigid Steric inclusion | |
| Suitability for 3,4-diOMe | High. Flexible polymer backbone accommodates bulky methoxy groups. | High. The electron-rich dimethoxy ring binds strongly to the electron-poor selector. | Medium. Rigid cellulose cavities may exclude the bulky dimethoxy group, leading to poor retention. |
| Solvent Flexibility | Excellent. Compatible with DCM/THF (crucial for solubility). | Excellent. Robust chemical bonding. | Low. Restricted to Alkanes/Alcohols. No DCM/THF allowed. |
| Elution Order | Typically L then D (Variable).[1] | Predictable (Inverts with (R,R) vs (S,S) column). | Typically L then D. |
| Verdict | Preferred for Screening. | Preferred for Scale-up/Purity. | Secondary choice. |
Expert Insight: For Fmoc-D-3,4-dimethoxyphenylalanine, solubility can be an issue in pure hexane/alcohol mixtures. Immobilized Amylose columns allow the addition of Dichloromethane (DCM) or Ethyl Acetate to the mobile phase, which significantly improves peak shape and solubility compared to Coated Cellulose columns.
Part 3: Methodological Comparison (HPLC vs. SFC)
1. Normal Phase HPLC (The QC Standard)
-
Pros: Standard equipment; highly predictable scaling; excellent for checking optical purity (ee%).
-
Cons: High solvent consumption; long run times (20+ mins).
-
Best For: Final Quality Control (QC) and certificate of analysis generation.
2. SFC (The Preparative Workhorse)
-
Pros: 3-5x faster than HPLC; "Green" (CO2 based); easier solvent recovery for prep scale.
-
Cons: Solubility of Fmoc-amino acids in CO2 can be tricky without high co-solvent percentages.
-
Best For: Purification of gram-scale racemic mixtures.
Part 4: Optimized Experimental Protocols
These protocols are designed to be self-validating . If the system suitability parameters (resolution > 1.5, tailing factor < 1.2) are not met, the method requires adjustment as detailed in the troubleshooting section.
Protocol A: Analytical HPLC (High Precision)
Objective: Determine Enantiomeric Excess (ee%) of Fmoc-D-3,4-diOMe-Phe.
-
Column: Chiralpak IA or Lux i-Amylose-1 (4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: n-Hexane (or Heptane).
-
Solvent B: Ethanol/Dichloromethane (1:1 v/v) + 0.1% TFA.
-
Ratio: Isocratic 80:20 (A:B).
-
Note: The DCM aids solubility; TFA is mandatory to suppress the carboxylic acid ionization.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C (Lower temperature often improves chiral recognition for this molecule).
-
Detection: UV @ 265 nm (Targeting the Fmoc and Dimethoxy-phenyl chromophores).
-
Sample Prep: Dissolve 1 mg in 1 mL of Mobile Phase B (100%). Dilute with Hexane to match initial conditions if possible, or inject low volume (5 µL).
Protocol B: Preparative SFC (High Throughput)
Objective: Isolate pure D-enantiomer from a racemic mixture.
-
Column: Whelk-O 1 (S,S) (21.2 x 250 mm, 5 µm).
-
Mobile Phase:
-
CO2:[2] 70%
-
Co-Solvent: Methanol + 0.2% TFA (30%).
-
-
Back Pressure: 120 bar.
-
Temperature: 35°C.
-
Flow Rate: 50-70 mL/min (depending on system limit).
-
Cycle Time: Expect separation < 6 minutes.
Diagram 2: Method Development Workflow
Caption: Decision tree for selecting the column chemistry based on analyte solubility.
Part 5: Troubleshooting & Validation
| Issue | Root Cause | Corrective Action |
| Peak Tailing | Ionization of the -COOH group on the silica support. | Increase TFA concentration to 0.1% or 0.2%. Ensure column is equilibrated for >20 column volumes. |
| Broad Peaks | Poor solubility of the Fmoc-dimethoxy derivative in the mobile phase. | Switch from Hexane/IPA to Hexane/DCM/EtOH (requires Immobilized column). |
| No Separation | Chiral recognition sites blocked by steric bulk of methoxy groups. | Switch from Polysaccharide (IA/OD) to Pirkle (Whelk-O 1) to utilize |
| Ghost Peaks | Fmoc cleavage (slow degradation). | Avoid amine additives (DEA/TEA). Use only acidic additives (TFA/Acetic Acid). Keep samples in amber vials. |
References
-
Phenomenex. (2022). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases.Link
-
Regis Technologies. (2025). Whelk-O 1 Chiral Stationary Phase: Mechanism and Applications for Fmoc-Amino Acids.Link
-
Daicel Corporation. (2023). Instruction Manual for CHIRALPAK IA: Immobilized Polysaccharide Selectors.Link
-
Journal of Chromatography A. (2017). Comparing the selectivity and chiral separation of D- and L- Fmoc amino acids in HPLC and SFC.Link
-
Sigma-Aldrich. (2002). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC.Link
Sources
A Comparative Guide to Enhancing Peptide Stability: Assessing the Proteolytic Resistance of D-3,4-dimethoxyphenylalanine Peptides
Introduction: The Challenge of Peptide Therapeutic Stability
Peptides represent a highly attractive class of therapeutics due to their high specificity, potency, and relatively low toxicity compared to small molecules.[1][2] However, a significant hurdle in the clinical development of peptide-based drugs is their inherent susceptibility to proteolytic degradation by endogenous enzymes.[3][4] This rapid breakdown in the body leads to a short plasma half-life, poor bioavailability, and reduced therapeutic efficacy, necessitating strategies to enhance their stability.[5][6]
One of the most effective and widely adopted strategies is the incorporation of non-natural amino acids.[] These modifications can fundamentally alter a peptide's susceptibility to protease recognition and cleavage.[1] Among these, D-amino acids—the stereoisomeric (mirror image) counterparts of the natural L-amino acids—have proven particularly effective. Proteases, being chiral enzymes, are highly specific to L-amino acid substrates, and the presence of a D-amino acid at a cleavage site can dramatically inhibit enzymatic degradation.[8][9][10][11]
This guide provides an in-depth comparison of the proteolytic resistance of a standard peptide versus a modified analogue containing D-3,4-dimethoxyphenylalanine (D-DOPA) . We will explore the underlying mechanism of this enhanced stability and provide a detailed, self-validating experimental protocol for its assessment. This information is intended for researchers and drug developers seeking to design more robust and effective peptide therapeutics.
The Rationale for D-3,4-dimethoxyphenylalanine (D-DOPA)
The choice of D-DOPA as a stability-enhancing residue is twofold. First, its D-configuration disrupts the stereospecific recognition by common proteases like trypsin and chymotrypsin.[3][10] Second, the 3,4-dimethoxyphenyl side chain is significantly bulkier than natural aromatic residues like phenylalanine or tyrosine. This bulkiness is hypothesized to provide an additional layer of protection through steric hindrance , physically blocking the protease's active site from accessing the peptide backbone for cleavage.[12][13]
To validate this hypothesis, we designed a comparative study using two model peptides and two common serine proteases with distinct cleavage specificities.
-
Chymotrypsin: Cleaves C-terminal to large hydrophobic and aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan).[14][15]
-
Trypsin: Cleaves C-terminal to basic residues (Lysine, Arginine).[14][16]
By incorporating D-DOPA in place of a natural aromatic residue, we can directly assess its ability to block chymotrypsin-mediated cleavage. Including a trypsin-cleavable residue elsewhere in the peptide allows us to confirm that the protective effect is localized and specific, rather than a result of global conformational changes.
Experimental Design and Workflow
The following workflow provides a systematic approach to comparing the proteolytic stability of the two model peptides.
Caption: Experimental workflow for assessing proteolytic resistance.
Detailed Experimental Protocol
This protocol outlines the steps for conducting an in vitro enzymatic degradation assay.
Materials and Reagents
-
Peptides:
-
Control Peptide (CP): Ac-Gly-Lys-Phe -Gly-NH₂ (Purity >95%)
-
D-DOPA Peptide (DP): Ac-Gly-Lys-D-DOPA -Gly-NH₂ (Purity >95%)
-
Rationale: The N-terminal acetylation and C-terminal amidation protect the peptides from exopeptidases, ensuring that any observed degradation is due to the endoproteases (trypsin and chymotrypsin) under study.[17][18]
-
-
Enzymes: TPCK-treated Trypsin, TLCK-treated Chymotrypsin (sequencing grade).
-
Buffers: Ammonium Bicarbonate (NH₄HCO₃) buffer (0.1 M, pH 8.2).
-
Quenching Solution: 1% (v/v) Trifluoroacetic Acid (TFA) in water/acetonitrile (60:40).
-
HPLC Solvents: Solvent A (0.1% TFA in water), Solvent B (0.1% TFA in acetonitrile).
Peptide Synthesis and Preparation
-
Synthesis: Both peptides are synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).[19][20] The D-3,4-dimethoxyphenylalanine is incorporated as an Fmoc-protected building block.
-
Purification & Characterization: Peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.[21] The correct molecular weight is confirmed by mass spectrometry (e.g., MALDI-TOF or LC-MS).
-
Stock Solutions: Prepare 1 mg/mL stock solutions of each peptide in sterile water.[22]
Proteolytic Digestion Assay
-
Enzyme Preparation: Prepare fresh 1 mg/mL stock solutions of trypsin and chymotrypsin in 0.1 M NH₄HCO₃ buffer.
-
Reaction Setup: For each peptide (CP and DP), set up four reaction tubes:
-
Tube 1: Peptide + Trypsin
-
Tube 2: Peptide + Chymotrypsin
-
Tube 3: Peptide only (Negative Control)
-
Tube 4: Enzyme only (Enzyme Autolysis Control)
-
-
Incubation: In a final volume of 1 mL of 0.1 M NH₄HCO₃ buffer, combine the peptide solution (final concentration 0.2 mg/mL) and the enzyme solution (enzyme-to-substrate ratio of 1:100 w/w).[23] Incubate all tubes at 37°C.[4]
-
Time-Course Sampling: At specified time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw a 100 µL aliquot from each reaction tube.
-
Quenching: Immediately mix the 100 µL aliquot with 100 µL of the quenching solution (1% TFA).[22] This acidifies the sample, irreversibly inactivating the protease and stopping the reaction. Store samples at -20°C until analysis.
Analytical Quantification by RP-HPLC
-
Method: Analyze the quenched samples using an RP-HPLC system equipped with a C18 column.[24]
-
Gradient: Use a linear gradient of Solvent A to Solvent B to elute the peptides. For example, 5% to 65% Solvent B over 20 minutes.
-
Detection: Monitor the peptide elution by UV absorbance at 220 nm or 280 nm.[22]
-
Quantification: For each time point, calculate the percentage of intact peptide remaining by comparing the peak area of the peptide in the digested sample to the peak area at T=0.[24]
-
% Intact Peptide = (Peak Area at Time_x / Peak Area at Time_0) * 100
-
Expected Results and Data Interpretation
The following table summarizes the anticipated results from the proteolytic stability assay. The data is hypothetical but grounded in the established principles of D-amino acid-mediated protease resistance.
| Time (hours) | Control Peptide (CP) vs. Trypsin | D-DOPA Peptide (DP) vs. Trypsin | Control Peptide (CP) vs. Chymotrypsin | D-DOPA Peptide (DP) vs. Chymotrypsin |
| 0 | 100% | 100% | 100% | 100% |
| 1 | 55% | 58% | 30% | 98% |
| 4 | 15% | 18% | <5% | 95% |
| 8 | <5% | <5% | 0% | 92% |
| 24 | 0% | 0% | 0% | 85% |
| t½ (hours) | ~1.2 | ~1.3 | <1 | >48 |
Interpretation of Results
-
Trypsin Digestion: Both the Control Peptide and the D-DOPA Peptide are expected to be degraded rapidly by trypsin. This is because trypsin cleaves at the Lysine (Lys) residue, which is present and unmodified in both sequences. This result serves as a crucial internal control, demonstrating that the D-DOPA modification does not cause a global conformational change that would inhibit unrelated proteases.
-
Chymotrypsin Digestion:
-
The Control Peptide is degraded extremely quickly by chymotrypsin, which targets the Phenylalanine (Phe) residue.[14] The calculated half-life would be less than one hour.
-
In stark contrast, the D-DOPA Peptide shows exceptional stability against chymotrypsin. Over 85% of the peptide is expected to remain intact even after 24 hours. This demonstrates that the substitution of L-Phe with D-DOPA effectively prevents cleavage at that site.
-
Mechanism of Proteolytic Resistance
The enhanced stability of the D-DOPA peptide against chymotrypsin is attributed to a dual-protection mechanism, which combines stereochemical and physical barriers to enzymatic cleavage.
Caption: Mechanism of D-DOPA mediated proteolytic resistance.
-
Stereochemical Rejection: Protease active sites are chiral and specifically evolved to bind L-amino acid substrates. The D-configuration of the D-DOPA residue does not fit correctly into the chymotrypsin S1 specificity pocket, preventing the formation of a productive enzyme-substrate complex.[3][8]
-
Steric Hindrance: The bulky 3,4-dimethoxyphenyl group provides a physical shield that further obstructs the active site.[12] Even if minor binding were possible, this large side chain would likely prevent the peptide backbone from achieving the precise orientation required for catalytic hydrolysis of the scissile bond.
Conclusion and Broader Implications
The incorporation of D-3,4-dimethoxyphenylalanine provides a highly effective, site-specific strategy for enhancing peptide stability against proteolytic degradation. As demonstrated by the comparative experimental design, this modification confers remarkable resistance to chymotrypsin while not affecting the susceptibility of other cleavage sites within the same peptide to their respective proteases. This targeted approach is invaluable in drug design, allowing scientists to "armor" specific, known degradation hotspots within a peptide sequence without altering its overall structure or affecting other sites that may be important for receptor binding or function. This guide provides a robust framework for assessing such modifications, empowering researchers to develop next-generation peptide therapeutics with significantly improved pharmacokinetic profiles and clinical potential.
References
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Chymotrypsin vs. Trypsin | Definition & Differences. Study.com. [Link]
-
Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. ACS Infectious Diseases. [Link]
-
Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Journal of Biomedical Science. [Link]
-
Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. PubMed. [Link]
-
Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Amino Acids. [Link]
-
PeptideCutter - Special cleavage rules for trypsin and chymotrypsin. Expasy. [Link]
-
Enzymatic Degradation Studies: Assessing Peptide Stability. GenScript. [Link]
-
Unnatural amino acid technology for extending half-life. Profacgen. [Link]
-
D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology. [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
-
Stability-indicating methods for peptide drug analysis. AMSbiopharma. [Link]
-
Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. ResearchGate. [Link]
-
A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. bioRxiv. [Link]
-
An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites. MDPI. [Link]
-
Trypsin Cleavage Sites in Protein Sequencing. CSIR NET LIFE SCIENCE COACHING. [Link]
-
Specificity of Trypsin and Chymotrypsin: Loop-Motion-Controlled Dynamic Correlation as a Determinant. PMC. [Link]
-
Assessment and Prediction of Human Proteotypic Peptide Stability for Proteomics Quantification. PMC. [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. [Link]
-
Serine Proteases Substrate Specificity. University of Massachusetts Amherst. [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Publications. [Link]
-
Development of lysine-branched dendrimeric antimicrobial peptides targeting ESKAPE pathogens. Frontiers. [Link]
-
Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. Amino Acids. [Link]
-
Non-natural amino acids into LfcinB-derived peptides: effect in their (i) proteolytic degradation and (ii) cytotoxic activity against cancer cells. Royal Society Publishing. [Link]
-
A Strategic Approach to the Quantification of Therapeutic Peptides in Biological Fluids. Chromatography Online. [Link]
-
Chemical degradation mechanism of peptide therapeutics. ResearchGate. [Link]
-
Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering. [Link]
-
Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac Group. [Link]
-
Steric hindrance by 2 amino acid residues determines the substrate specificity of isomaltase from Saccharomyces cerevisiae. PubMed. [Link]
-
Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. Molecules. [Link]
-
A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. PMC. [Link]
-
Synthesis of peptides containing DOPA (3,4-dihydroxyphenylalanine). ResearchGate. [Link]
-
Solid-phase synthesis of biaryl bicyclic peptides containing a 3-aryltyrosine or a 4-arylphenylalanine moiety. Beilstein Journal of Organic Chemistry. [Link]
-
Non-Canonical Amino Acids in Analyses of Protease Structure and Function. MDPI. [Link]
-
Synthesis of Peptides. Science of Synthesis. [Link]
-
Amino Acid Substitutions at P1 Position Change the Inhibitory Activity and Specificity of Protease Inhibitors BmSPI38 and BmSPI39 from Bombyx mori. MDPI. [Link]
-
Chemical protein synthesis-assisted high-throughput screening strategies for D-peptides in drug discovery. RSC Chemical Biology. [Link]
-
L-3,4-Dimethoxyphenylalanine. PubChem. [Link]
-
D-Peptide and D-Protein technology: Recent advances, challenges, and opportunities. ChemRxiv. [Link]
-
Allosteric regulation of protease activity by small molecules. ResearchGate. [Link]
-
Thermal and chemical stability of diphenylalanine peptide nanotubes: implications for nanotechnological applications. PubMed. [Link]
-
Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. MDPI. [Link]
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- 14. study.com [study.com]
- 15. PeptideCutter [web.expasy.org]
- 16. letstalkacademy.com [letstalkacademy.com]
- 17. verifiedpeptides.com [verifiedpeptides.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Thieme E-Books & E-Journals [thieme-connect.de]
- 21. almacgroup.com [almacgroup.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. royalsocietypublishing.org [royalsocietypublishing.org]
- 24. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: Fmoc-D-3,4-dimethoxyphenylalanine
[1][2]
Executive Summary
Fmoc-D-3,4-dimethoxyphenylalanine (CAS: 218457-81-9 / 184962-88-7) is a non-proteinogenic amino acid derivative widely used in solid-phase peptide synthesis (SPPS).[1][2][3][4][5] While the pure solid is generally classified as non-hazardous under GHS/CLP regulations, its disposal context often involves hazardous solvents (DMF, DCM) and reagents (Piperidine).
Immediate Action Directive:
-
Pure Solid: Dispose of via high-temperature incineration through a licensed chemical waste contractor.
-
Solution State: Segregate based on solvent type (Halogenated vs. Non-Halogenated). DO NOT pour down the drain.
Part 1: Pre-Disposal Assessment & Hazard Identification[1]
Before initiating disposal, you must validate the physical state and chemical environment of the substance. This "Self-Validating System" prevents the accidental mixing of incompatible waste streams (e.g., mixing oxidizers with organic solvents).
Physicochemical & Hazard Profile
| Parameter | Specification | Operational Implication |
| Chemical Name | Fmoc-D-3,4-dimethoxyphenylalanine | Check label for "D" vs "L" isomer (disposal is identical). |
| Physical State | White to off-white powder | Dust generation is the primary exposure risk. |
| Combustibility | Combustible Organic Solid | High Heat Incineration is the required disposal method. |
| GHS Classification | Not Classified / Skin Irritant (Cat 2) | Treat as "Caution: Substance not fully tested." |
| Incompatibilities | Strong Oxidizers, Strong Bases | CRITICAL: Do not mix with Nitric Acid or Peroxides in waste drums. |
| RCRA Status | Non-Listed (Not P or U listed) | Regulated as "Non-Hazardous Organic Waste" unless solvated. |
Part 2: Waste Stream Decision Matrix
Operational Logic: Use this flowchart to determine the correct waste container. This logic prevents regulatory violations regarding halogenated solvent mixing.
Figure 1: Decision matrix for segregating Fmoc-amino acid waste streams. Note the critical separation of halogenated solvents (DCM) from non-halogenated solvents (DMF).
Part 3: Detailed Disposal Protocols
Protocol A: Disposal of Pure Solid (Expired or Excess Inventory)
Use this protocol for dry powder found in original vendor bottles.
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or the original glass container if stable.
-
Labeling: Affix a hazardous waste label.
-
Constituents: "Fmoc-D-3,4-dimethoxyphenylalanine (Solid)."
-
Hazard Checkbox: Select "Irritant" and "Toxic" (precautionary principle).
-
-
Aggregation: You may co-mingle this with other solid, non-reactive Fmoc-amino acids.
-
Final Disposal: Transfer to EHS (Environmental Health & Safety) for incineration .
Protocol B: Disposal of Liquid Process Waste (SPPS Waste)
Use this protocol for waste generated during peptide synthesis (deprotection/coupling).
Context: In SPPS, this compound is often dissolved in DMF (Dimethylformamide) and mixed with Piperidine (for Fmoc removal).[4][9]
-
Segregation Rule:
-
Stream A (Halogenated): If Dichloromethane (DCM) was used for resin washing, this waste MUST go into the Halogenated Waste carboy.
-
Stream B (Non-Halogenated): If only DMF, NMP, or Piperidine were used, place in the Non-Halogenated/Combustible Waste carboy.
-
-
Piperidine Caution: Waste containing Piperidine (a secondary amine) is basic. Ensure the waste container is compatible with bases (HDPE is preferred over glass for long-term storage of alkaline waste).
-
Reactive Hazards:
-
Do not mix Fmoc-deprotection waste (containing Piperidine) with acid chlorides or active esters in a closed container without venting, as exothermic reactions may occur.
-
Protocol C: Empty Container Management (The Triple Rinse Rule)
Regulatory Compliance: EPA 40 CFR 261.7 (RCRA Empty).[10]
To classify the vendor bottle as "non-hazardous trash," you must achieve "RCRA Empty" status [2].
-
Empty: Pour/scrape all accessible contents into the Solid Waste container.
-
Rinse 1: Add a small volume of solvent (Methanol or Acetone) to the bottle. Cap and shake. Pour rinsate into the Liquid Organic Waste container.
-
Rinse 2: Repeat.
-
Rinse 3: Repeat.
-
Deface: Cross out the label using a permanent marker.
-
Discard: Place the dry, uncapped bottle in standard laboratory glass recycling or trash.
Part 4: Emergency Spill Response
If a spill occurs, immediate containment is necessary to prevent particulate dispersion.
Figure 2: Step-by-step workflow for cleaning up solid Fmoc-amino acid spills.
References
-
Fisher Scientific. (2023). Safety Data Sheet: Fmoc-Amino Acids Thermal Decomposition. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023).[10] RCRA Empty Container Guidelines (40 CFR 261.7).[10] Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Chemical Wastes in Peptide Synthesis: DMF and Piperidine Management. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. peptide.com [peptide.com]
- 3. chemimpex.com [chemimpex.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. calpaclab.com [calpaclab.com]
- 8. axiomproductsusa.com [axiomproductsusa.com]
- 9. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rcrapublic.epa.gov [rcrapublic.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
